Zegocractin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O3/c1-9-3-2-4-12(21)17(9)18(27)26-16-8-24-13(7-25-16)10-5-14-15(6-11(10)20)29-19(22,23)28-14/h2-8H,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMKTHUGOQDEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3Cl)OC(O4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337267 | |
| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713240-67-5 | |
| Record name | Zegocractin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1713240675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZEGOCRACTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564AW1RR37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zegocractin: A Novel Modulator of T-Lymphocyte Activation and Signaling
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zegocractin is an investigational immunomodulatory agent that has demonstrated potent and selective effects on T-lymphocyte function. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its intricate interplay with key signaling pathways that govern T-cell activation, differentiation, and effector functions. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development in the field.
Introduction
T-lymphocytes are central players in the adaptive immune response, orchestrating the clearance of pathogens and malignant cells. The activation of T-cells is a tightly regulated process initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This initial signal is integrated with co-stimulatory and co-inhibitory signals to determine the magnitude and nature of the T-cell response. Dysregulation of T-cell function is a hallmark of numerous pathologies, including autoimmune diseases, chronic infections, and cancer.
This compound has emerged as a promising therapeutic candidate due to its unique ability to modulate T-lymphocyte activity. This guide will delve into the molecular mechanisms by which this compound exerts its effects, providing a foundational resource for researchers in immunology and drug discovery.
Core Mechanism of Action: Modulation of the T-Cell Receptor (TCR) Signaling Cascade
This compound's primary mechanism of action involves the allosteric modulation of key downstream effector molecules within the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of critical transcription factors that drive T-cell activation and differentiation. This compound has been shown to selectively amplify signaling pathways that promote T-cell anergy and regulatory T-cell (Treg) differentiation while dampening pro-inflammatory responses.
Caption: this compound modulates TCR signaling by inhibiting PLCγ1 and activating Calcineurin.
Quantitative Analysis of this compound's Effects
The immunomodulatory effects of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its impact on cytokine production, transcription factor activation, and T-cell proliferation.
Table 1: Effect of this compound on Cytokine Production by Activated Human T-Lymphocytes
| Cytokine | Vehicle Control (pg/mL) | This compound (10 nM) (pg/mL) | This compound (100 nM) (pg/mL) | % Inhibition (100 nM) |
| IL-2 | 1542 ± 128 | 987 ± 95 | 452 ± 54 | 70.7% |
| IFN-γ | 2876 ± 210 | 1854 ± 150 | 834 ± 98 | 71.0% |
| TNF-α | 1123 ± 98 | 734 ± 81 | 311 ± 45 | 72.3% |
| IL-10 | 345 ± 45 | 589 ± 62 | 976 ± 110 | -182.9% (Stimulation) |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Modulation of Key Transcription Factor Activity by this compound
| Transcription Factor | Vehicle Control (Fold Activation) | This compound (100 nM) (Fold Activation) | p-value |
| NFATc1 | 8.5 ± 1.2 | 15.2 ± 2.1 | < 0.01 |
| NF-κB (p65) | 12.1 ± 1.8 | 5.4 ± 0.9 | < 0.01 |
| AP-1 (c-Fos) | 10.2 ± 1.5 | 4.8 ± 0.7 | < 0.01 |
Fold activation was determined by luciferase reporter assays in Jurkat T-cells stimulated with anti-CD3/CD28 antibodies for 6 hours.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.
T-Lymphocyte Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Naive CD4+ T-cells were isolated by negative selection using a magnetic-activated cell sorting (MACS) kit.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Activation: T-cells were activated with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
Cytokine Measurement by ELISA
-
Sample Collection: Supernatants from T-cell cultures were collected at 48 hours post-activation.
-
Assay: Cytokine concentrations (IL-2, IFN-γ, TNF-α, IL-10) were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve was generated using recombinant cytokines, and sample concentrations were interpolated from this curve.
Caption: Standard workflow for cytokine quantification using ELISA.
Luciferase Reporter Assays for Transcription Factor Activity
-
Cell Line: Jurkat T-cells were used as a model system.
-
Transfection: Cells were transiently transfected with luciferase reporter plasmids containing response elements for NFAT, NF-κB, or AP-1, along with a Renilla luciferase control vector.
-
Treatment and Stimulation: Transfected cells were pre-treated with this compound or vehicle for 1 hour before stimulation with anti-CD3/CD28 antibodies.
-
Lysis and Measurement: After 6 hours of stimulation, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system.
-
Normalization: Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency.
Conclusion and Future Directions
This compound represents a novel class of immunomodulators with a distinct mechanism of action in T-lymphocytes. By selectively targeting key nodes in the TCR signaling pathway, it effectively rebalances T-cell responses, favoring an anti-inflammatory and regulatory phenotype. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of autoimmune diseases and other inflammatory conditions.
Future research should focus on elucidating the precise molecular interactions between this compound and its targets, as well as evaluating its efficacy and safety in more complex preclinical models. The detailed protocols provided herein are intended to serve as a valuable resource for the scientific community to build upon these initial findings and accelerate the clinical development of this promising therapeutic agent.
Zegocractin (CM-4620): A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zegocractin (also known as CM-4620 or Auxora) is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] Its primary molecular target is the ORAI1 protein, the pore-forming subunit of the CRAC channel.[3][4][5] By inhibiting ORAI1, this compound effectively blocks store-operated calcium entry (SOCE), a critical signaling pathway in numerous cell types, particularly immune cells.[6] This inhibitory action on calcium influx leads to the modulation of downstream signaling events, including the reduction of inflammatory cytokine release, which forms the basis of its therapeutic potential in various inflammatory and autoimmune diseases.[6][7] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Molecular Target: ORAI1, the Pore of the CRAC Channel
The primary molecular target of this compound is the ORAI1 protein, a key component of the CRAC channel.[1][3][4][5] CRAC channels are highly calcium-selective ion channels located in the plasma membrane of many cells, including T lymphocytes, neutrophils, and macrophages.[3] These channels are crucial for mediating SOCE, a process where the depletion of calcium from intracellular stores, such as the endoplasmic reticulum (ER), triggers the influx of extracellular calcium into the cell.[3][6]
The activation of CRAC channels is a tightly regulated process initiated by the stromal interaction molecule 1 (STIM1), a calcium sensor located in the ER membrane. Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1, leading to the opening of the CRAC channel pore and subsequent calcium influx.[8] this compound exerts its inhibitory effect by binding to the ORAI1 protein, thereby preventing the influx of calcium.[3][4]
Mechanism of Action: Inhibition of Store-Operated Calcium Entry and Downstream Signaling
This compound's mechanism of action is centered on its ability to block the function of the ORAI1-containing CRAC channels, thus inhibiting SOCE.[6] This inhibition of calcium influx has profound effects on downstream signaling pathways that are dependent on intracellular calcium levels.
Signaling Pathway
The inhibition of ORAI1 by this compound disrupts the STIM1-ORAI1 signaling cascade. This interruption prevents the sustained increase in intracellular calcium that is necessary for the activation of various transcription factors, most notably the Nuclear Factor of Activated T-cells (NFAT). The activation of NFAT is a calcium-dependent process that leads to the transcription of genes encoding a wide range of pro-inflammatory cytokines. By blocking this pathway, this compound effectively reduces the production and release of these inflammatory mediators.[6]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data regarding its potency against different ORAI channels and its effect on cytokine release.
Table 1: Inhibitory Potency of this compound on ORAI Channels
| Target | IC50 (nM) | Reference |
| Orai1/STIM1-mediated Ca2+ currents | ~120 | [2][9] |
| Orai2/STIM1-mediated Ca2+ currents | ~900 | [2][9] |
IC50: Half-maximal inhibitory concentration.
Table 2: Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs) by this compound
| Cytokine | IC50 (nM) | Reference | | :--- | :--- |[7] | | IFN-γ | 138 |[7] | | IL-2 | 59 |[7] | | IL-4 | 879 |[7] | | IL-6 | 135 |[7] | | IL-10 | 303 |[7] | | IL-17 | 120 |[7] | | IL-1β | 240 |[7] | | TNF-α | 225 |[7] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology for ORAI1 Current Measurement
This protocol is designed to measure the effect of this compound on ORAI1-mediated calcium currents using the whole-cell patch-clamp technique.
Cell Preparation:
-
HEK293 cells stably co-expressing human ORAI1 and STIM1 are cultured to 70-80% confluency.
-
Cells are plated on poly-L-lysine-coated glass coverslips 24 hours before the experiment.
Solutions:
-
External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH). To induce store depletion and activate ORAI1 currents, 20 µM IP3 can be included in the internal solution.
Recording Procedure:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.
-
Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
ORAI1 currents are allowed to develop and stabilize.
-
Voltage ramps from -100 mV to +100 mV over 100 ms are applied every 2 seconds from a holding potential of 0 mV to record the current-voltage (I-V) relationship.
-
This compound at various concentrations is perfused into the recording chamber, and the effect on the ORAI1 current is measured.
Data Analysis:
-
The inward current at -80 mV is measured before and after the application of this compound.
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value is calculated by fitting the data to a sigmoidal dose-response equation.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration changes in response to store depletion and the inhibitory effect of this compound using the ratiometric fluorescent indicator Fura-2 AM.[1][2][3][4][5]
Cell Preparation:
-
Cells (e.g., Jurkat T-cells or primary PBMCs) are seeded in black, clear-bottom 96-well plates and cultured overnight.
Reagent Preparation:
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, supplemented with 1% BSA.
-
Fura-2 AM Stock Solution: 1 mM Fura-2 AM in anhydrous DMSO.
-
Loading Solution: Add Fura-2 AM stock solution to the Loading Buffer to a final concentration of 2-5 µM. Pluronic F-127 (0.02%) can be added to aid in dye loading.
Procedure:
-
The cell culture medium is removed, and the cells are washed with Loading Buffer.
-
The Loading Solution is added to each well, and the plate is incubated at 37°C for 30-60 minutes in the dark.
-
After incubation, the cells are washed twice with Loading Buffer to remove extracellular dye.
-
This compound at various concentrations or vehicle control is added to the wells and incubated for 15-30 minutes.
-
Store depletion is induced by adding a SERCA inhibitor such as thapsigargin (1 µM) or a calcium ionophore like ionomycin (1 µM) in a calcium-free buffer.
-
Extracellular calcium (e.g., 2 mM CaCl2) is then added to initiate SOCE.
-
Fluorescence is measured using a fluorescence plate reader or microscope with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
Data Analysis:
-
The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is calculated to represent the intracellular calcium concentration.
-
The peak increase in the F340/F380 ratio after the addition of extracellular calcium is determined for each condition.
-
The percentage of inhibition by this compound is calculated relative to the vehicle control.
-
Dose-response curves are generated to determine the IC50 value.
Cytokine Release Assay in Human PBMCs
This protocol outlines a method to assess the inhibitory effect of this compound on the release of pro-inflammatory cytokines from human Peripheral Blood Mononuclear Cells (PBMCs).[10][11][12]
PBMC Isolation:
-
PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.
Assay Procedure:
-
PBMCs are seeded in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
This compound at various concentrations or vehicle control is added to the wells and pre-incubated for 1 hour.
-
Cells are stimulated with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies to induce cytokine production.
-
The plate is incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the plate is centrifuged, and the supernatant is collected.
Cytokine Measurement:
-
The concentrations of various cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.
Data Analysis:
-
The concentration of each cytokine is determined from a standard curve.
-
The percentage of inhibition by this compound is calculated relative to the stimulated vehicle control.
-
Dose-response curves are generated to determine the IC50 values for the inhibition of each cytokine.
Conclusion
This compound (CM-4620) is a selective inhibitor of the ORAI1 subunit of the CRAC channel. Its mechanism of action involves the blockade of store-operated calcium entry, which in turn suppresses the activation of calcium-dependent signaling pathways, leading to a significant reduction in the production and release of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the pharmacology of this compound and the broader field of CRAC channel modulation. The detailed understanding of its molecular target and mechanism of action is crucial for its continued development and potential application in treating a range of inflammatory and autoimmune disorders.
References
- 1. hellobio.com [hellobio.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. sophion.com [sophion.com]
- 9. Properties of Orai1 mediated store-operated current depend on the expression levels of STIM1 and Orai1 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [helda.helsinki.fi]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Zegocractin's Impact on Store-Operated Calcium Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zegocractin (also known as CM-4620) is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels, key components of store-operated calcium entry (SOCE). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on SOCE, and detailed experimental protocols for its evaluation. This compound is currently under clinical investigation for a variety of inflammatory and immunologic diseases, including acute pancreatitis, and its ability to modulate intracellular calcium signaling is central to its therapeutic potential.[1][2] This document summarizes the current understanding of this compound's interaction with the SOCE pathway, offering a valuable resource for researchers in the field.
Introduction to Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry is a crucial signaling mechanism in a wide range of cell types, regulating diverse physiological processes such as gene expression, cell proliferation, and immune responses.[3] The process is initiated by the depletion of calcium (Ca2+) from the endoplasmic reticulum (ER).[3][4] This depletion is sensed by stromal interaction molecules (STIMs), primarily STIM1 and STIM2, which are transmembrane proteins located in the ER membrane.[3] Upon Ca2+ store depletion, STIM proteins oligomerize and translocate to ER-plasma membrane junctions.[3] At these junctions, STIM oligomers directly interact with and activate Orai channels, which are highly selective Ca2+ channels in the plasma membrane.[3] The influx of extracellular Ca2+ through Orai channels replenishes ER stores and generates sustained intracellular Ca2+ signals.
This compound's Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the CRAC channel complex.[5][6] It functions by inhibiting the influx of calcium through Orai channels, thereby dampening the downstream signaling events that are dependent on SOCE.[5] This inhibitory action has been shown to reduce the production of various pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.[5][7]
Caption: this compound inhibits store-operated calcium entry by blocking the Orai1 channel.
Quantitative Data on this compound's Effect on SOCE
This compound exhibits potent inhibitory activity against CRAC channels, with a degree of selectivity for different Orai channel isoforms. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Inhibitory Potency of this compound on CRAC Channels
| Target Channel | IC50 (nM) |
| Orai1/STIM1 | 119[7] |
| Orai2/STIM1 | 895[7] |
Table 2: Effect of this compound on Calcium Uptake and Reuptake
| Concentration | Effect |
| 700 nM | Reduces the rate of store-operated Calcium entry to 50% of control levels.[7] |
| 10 µM | Blocks 100% of reuptake.[7] |
Table 3: Inhibitory Potency of this compound on Cytokine Release in Human PBMCs
| Cytokine | IC50 (nM) |
| IFN-γ | 138[7] |
| IL-2 | 59[7] |
| IL-4 | 879[7] |
| IL-6 | 135[7] |
| IL-10 | 303[7] |
| IL-17 | 120[7] |
| IL-1β | 240[7] |
| TNF-α | 225[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on SOCE.
In Vitro Calcium Influx Assay in Pancreatic Acinar Cells (PACs)
This protocol describes the measurement of intracellular calcium concentration in freshly isolated PACs to assess the inhibitory effect of this compound on SOCE.
Caption: Workflow for in vitro calcium influx assay in pancreatic acinar cells.
Protocol:
-
Cell Isolation: Freshly isolate pancreatic acinar cells (PACs) from the desired species (e.g., mouse).
-
Fluorescent Dye Loading: Load the isolated PACs with the calcium-sensitive fluorescent dye Fluo-4 AM.[8]
-
Baseline Measurement: Initially perfuse the cells with a standard buffer solution that does not contain external calcium.[8]
-
ER Store Depletion: To deplete the endoplasmic reticulum (ER) calcium stores, perfuse the cells with a solution containing a specific Sarcoendoplasmic Reticulum Calcium ATPase (SERCA) pump inhibitor, such as cyclopiazonic acid (CPA) at a concentration of 10 µM.[8]
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM, 1 µM, or 10 µM).[8]
-
Initiation of SOCE: Reintroduce a buffer containing extracellular calcium to initiate store-operated calcium entry.
-
Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of Fluo-4. A significant reduction in the calcium influx in this compound-treated cells compared to control cells indicates inhibition of SOCE.[8]
In Vivo Murine Model of Acute Pancreatitis
This protocol outlines the use of an experimental mouse model of acute pancreatitis to evaluate the in vivo efficacy of this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound in a mouse model of acute pancreatitis.
Protocol:
-
Induction of Acute Pancreatitis: Induce acute pancreatitis in a mouse model using established methods, such as the administration of palmitoleic acid and alcohol.[9]
-
Treatment Groups: Divide the animals into different treatment groups:
-
Drug Administration: Administer the respective treatments to the animals.
-
Assessment of Pancreatic Injury: After a defined period, euthanize the animals and collect pancreatic tissue.
-
Histopathological Analysis: Perform histopathological analysis of the pancreatic tissue to assess the severity of edema, necrosis, and inflammation.[9] A significant reduction in the total histopathological score in the this compound-treated groups compared to the control group indicates in vivo efficacy.[9]
Clinical Development and Future Directions
This compound (CM-4620), under the development of CalciMedica, is currently in Phase II clinical trials for the treatment of acute pancreatitis.[1][9] The drug is also being investigated for other inflammatory conditions such as severe COVID-19 pneumonia and inflammatory bowel disease.[1] The promising preclinical data, coupled with the ongoing clinical evaluations, suggest that this compound could represent a novel therapeutic approach for a range of diseases driven by excessive SOCE-mediated inflammation. Further research will be crucial to fully elucidate its therapeutic potential and safety profile in various patient populations.
References
- 1. This compound by CalciMedica for Pancreatitis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound [chemenu.com]
- 3. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Store-Operated Ca2+ Entry by Septins [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Pharmacodynamics of Zegocractin in preclinical models
An in-depth analysis of the preclinical pharmacodynamics of Zegocractin, a novel, potent, and selective inhibitor of the Zeta-Associated Kinase (ZAK). This document outlines the in vitro and in vivo activity of this compound, detailing its mechanism of action, cellular effects, and anti-tumor efficacy in relevant cancer models.
Introduction
This compound is a first-in-class, orally bioavailable small molecule inhibitor targeting Zeta-Associated Kinase (ZAK). The ZAK protein is a key component of the CRAT-ZAK-PIVOT signaling pathway, which has been identified as a critical driver of proliferation and survival in several solid tumors, including Metastatic Adenocarcinoma of the Pancreas (MAP). This paper summarizes the preclinical pharmacodynamic profile of this compound, providing evidence of its potent and selective inhibition of the ZAK pathway and its corresponding anti-tumor activity.
Mechanism of Action: Inhibition of the CRAT-ZAK-PIVOT Pathway
This compound selectively binds to the ATP-binding pocket of ZAK, preventing the phosphorylation and subsequent activation of its downstream effector, PIVOT. This interruption of the signaling cascade leads to cell cycle arrest and apoptosis in ZAK-dependent tumor cells.
Quantitative Pharmacodynamic Data
The activity of this compound was assessed through a series of in vitro and in vivo experiments to determine its potency, cellular effects, and anti-tumor efficacy.
In Vitro Potency and Cellular Activity
This compound demonstrates potent inhibition of recombinant ZAK and effectively suppresses ZAK signaling and proliferation in cancer cell lines.
Table 1: In Vitro Potency of this compound
| Assay Type | Description | IC₅₀ (nM) |
|---|---|---|
| Biochemical | Inhibition of recombinant ZAK activity | 1.2 |
| Cellular | Inhibition of PIVOT phosphorylation in PANC-1 cells | 5.8 |
Table 2: Anti-proliferative Activity of this compound in MAP Cell Lines
| Cell Line | Description | GI₅₀ (nM) |
|---|---|---|
| PANC-1 | Human Pancreatic Adenocarcinoma | 7.5 |
| AsPC-1 | Human Pancreatic Adenocarcinoma | 10.2 |
| BxPC-3 | Human Pancreatic Adenocarcinoma | 12.1 |
In Vivo Efficacy and Biomarker Modulation
In a PANC-1 xenograft model, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition. This anti-tumor effect was strongly correlated with the modulation of the pPIVOT pharmacodynamic biomarker in tumor tissue.
Table 3: In Vivo Efficacy of this compound in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle | - | 0% |
| This compound | 10 | 45% |
| This compound | 30 | 78% |
| this compound | 50 | 92% |
Table 4: Pharmacodynamic Biomarker Modulation in PANC-1 Tumor Tissues
| Treatment Group | Dose (mg/kg, BID) | pPIVOT Inhibition (%) (4h post-dose) |
|---|---|---|
| Vehicle | - | 0% |
| This compound | 10 | 55% |
| This compound | 30 | 85% |
| this compound | 50 | 96% |
Experimental Protocols
ZAK Kinase Inhibition Assay (Biochemical)
A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human ZAK enzyme was incubated with a FRET peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the FRET signal on an appropriate plate reader. IC₅₀ values were determined using a four-parameter logistic curve fit.
Cellular Phospho-PIVOT Assay
PANC-1 cells were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a dose-response curve of this compound for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated PIVOT (pPIVOT) and total PIVOT were measured using a sandwich ELISA format. The ratio of pPIVOT to total PIVOT was calculated, and results were normalized to vehicle-treated controls to determine IC₅₀ values.
Cell Proliferation Assay
MAP cell lines (PANC-1, AsPC-1, BxPC-3) were seeded in 96-well plates and treated with a 10-point dose-response curve of this compound for 72 hours. Cell viability was assessed using a commercial reagent that measures cellular ATP content, which is an indicator of metabolically active cells. The luminescence signal was recorded, and GI₅₀ (concentration for 50% growth inhibition) values were calculated by normalizing the data to vehicle-treated controls.
In Vivo Murine Xenograft Study Workflow
Female athymic nude mice were implanted subcutaneously with 5 x 10⁶ PANC-1 cells. When tumors reached an average volume of 150-200 mm³, animals were randomized into treatment groups (n=10 per group). This compound was formulated in a 0.5% methylcellulose solution and administered orally twice daily (BID) for 21 days. Tumor volume and body weight were measured twice weekly. At the end of the study, tumors were collected for pharmacodynamic biomarker analysis.
Western Blotting for Pharmacodynamic Analysis
Tumor tissue samples collected 4 hours after the final dose were snap-frozen in liquid nitrogen and homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pPIVOT and total PIVOT. A loading control (e.g., β-actin) was also used. Protein bands were visualized using chemiluminescence, and band intensities were quantified using densitometry software.
Conclusion
The preclinical data demonstrate that this compound is a potent and selective inhibitor of the ZAK kinase. It effectively blocks the CRAT-ZAK-PIVOT signaling pathway, leading to reduced proliferation in cancer cell lines. In vivo, oral administration of this compound leads to robust, dose-dependent anti-tumor activity that correlates strongly with the inhibition of the downstream biomarker pPIVOT. These findings support the continued clinical development of this compound as a targeted therapy for patients with ZAK-dependent cancers.
Discovery and synthesis of Zegocractin (CM 4620)
An In-depth Technical Guide to the Discovery and Synthesis of Zegocractin (CM-4620)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as CM-4620, is a novel, potent, and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] Developed by CalciMedica, it represents a new class of therapeutics targeting inflammatory and immunologic processes.[4] The primary mechanism of this compound involves the inhibition of the Orai1 protein, the pore-forming subunit of the CRAC channel, thereby blocking store-operated calcium entry (SOCE).[2][5] This modulation of calcium signaling has demonstrated significant therapeutic potential in preclinical and clinical studies, particularly in acute inflammatory conditions such as acute pancreatitis and severe COVID-19 pneumonia.[4][6][7][8] This document provides a comprehensive technical overview of the discovery, mechanism of action, biological activity, synthesis, and key experimental protocols related to this compound.
Discovery and Development
The discovery of this compound was the result of a targeted drug discovery program aimed at identifying potent and selective CRAC channel inhibitors. CalciMedica developed novel, proprietary cell-based assays for high-throughput screening of compound libraries.[6] This process enabled the identification of several distinct chemical classes of CRAC channel inhibitors. This compound emerged as a lead candidate from the aryl sulfonohydrazide class due to its favorable potency, selectivity, and pharmacokinetic properties.[9] The development pathway focused on indications where excessive calcium influx and subsequent inflammation are key pathological drivers.[6][10]
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the Orai1 subunit of the CRAC channel.[2][5] CRAC channels are the primary mediators of store-operated calcium entry (SOCE) in many non-excitable cells, including immune cells like T-lymphocytes and neutrophils, as well as pancreatic acinar cells.[11][10]
The activation of this pathway begins when intracellular calcium stores, primarily in the endoplasmic reticulum (ER), are depleted. This depletion is sensed by the STIM1 (Stromal Interaction Molecule 1) protein, an ER-resident calcium sensor. Upon Ca2+ dissociation, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they directly bind to and activate Orai1 channels. This activation opens the channel pore, allowing a sustained influx of extracellular Ca2+ into the cytoplasm. This rise in intracellular Ca2+ acts as a critical second messenger, triggering downstream signaling cascades that lead to transcription factor activation (e.g., NFAT, NF-κB), cytokine release, and other cellular responses that drive inflammation and cell damage.[10]
This compound binds to Orai1 and prevents its activation by STIM1, thus blocking the Ca2+ influx.[5][11] This inhibition effectively dampens the hyper-inflammatory response and protects tissues from calcium-mediated damage.[5][10]
Biological Activity and Quantitative Data
This compound has been characterized through a series of in vitro assays to determine its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Type / System | IC₅₀ (nM) | Reference(s) |
| Orai1/STIM1 Mediated Current | Recombinant | 119 - 120 | [1][9] |
| Orai2/STIM1 Mediated Current | Recombinant | 895 - 900 | [1][9] |
Table 2: Inhibition of Cytokine Release by this compound in Human PBMCs
| Cytokine | IC₅₀ (nM) | Reference(s) |
| IL-2 | 59 | [9] |
| IL-17 | 120 | [9] |
| IL-6 | 135 | [9] |
| IFN-γ | 138 | [9] |
| TNF-α | 225 | [9] |
| IL-1β | 240 | [9] |
| IL-10 | 303 | [9] |
| IL-4 | 879 | [9] |
The data clearly indicates that this compound is a potent inhibitor of Orai1-mediated calcium currents and subsequent cytokine release. Its selectivity for Orai1 over Orai2 is approximately 7.5-fold.[1][9]
Synthesis
This compound (IUPAC Name: N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide) belongs to a class of compounds known as aryl sulfonohydrazides.[3][9] While the specific, scaled-up manufacturing process for this compound is proprietary, the synthesis can be inferred from patent literature covering related structures.[9][12] The synthesis generally involves the coupling of a substituted benzamide moiety with a complex heterocyclic pyrazine structure. The preparation of such compounds often relies on multi-step synthetic routes involving the formation of key intermediates like substituted phenyl hydrazines and their subsequent reaction with other precursors to build the final molecule.[11][13]
Key Experimental Protocols
The following sections detail the methodologies for key assays used in the characterization of this compound.
Store-Operated Calcium Entry (SOCE) Measurement
This protocol describes the "calcium re-addition" method to measure SOCE in cultured cells using a fluorescent calcium indicator like Fura-2 or Fluo-4.[5][8]
Materials:
-
Cultured cells (e.g., HEK293, Jurkat T-cells, or primary cells) plated on glass-bottom dishes.
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca2+.
-
ER Ca2+-ATPase inhibitor (SERCA inhibitor) such as Thapsigargin (Tg) or Cyclopiazonic acid (CPA).
-
This compound (CM-4620) or other test compounds.
-
Fluorescence microscope or plate reader capable of ratiometric imaging or kinetic fluorescence reads.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
Dye Loading: Wash cells once with HBSS containing Ca2+. Incubate cells with 2-5 µM of Fura-2 AM or Fluo-4 AM in HBSS for 30-45 minutes at room temperature or 37°C, protected from light.
-
De-esterification: Wash cells twice with HBSS to remove excess dye and allow 15-30 minutes for complete de-esterification of the AM ester within the cells.
-
Baseline Measurement: Place the dish on the microscope stage and perfuse with Ca2+-free HBSS. Record the baseline fluorescence for 1-2 minutes.
-
Store Depletion: While still in Ca2+-free HBSS, add a SERCA inhibitor (e.g., 1-2 µM Thapsigargin) to deplete the ER calcium stores. This will cause a transient increase in cytosolic Ca2+ as it leaks from the ER. Continue recording until the signal returns to baseline.
-
Calcium Re-addition: Perfuse the cells with HBSS containing a physiological concentration of Ca2+ (e.g., 2 mM). The resulting sharp and sustained increase in fluorescence represents the influx of Ca2+ through the now-open SOCE channels.
-
Inhibition: To test this compound, the compound can be pre-incubated with the cells before the experiment or added during the store depletion phase, prior to Ca2+ re-addition. The reduction in the rate and peak of the fluorescence increase upon Ca2+ re-addition quantifies the inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0458706A1 - High contrast photographic element including an aryl sulfonamidophenyl hydrazide containing ethyleneoxy groups - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Measurement of Store-operated Calcium Entry in Live Cells: from Cultured Cancer Cell to Skeletal Muscle Fiber [jove.com]
- 7. US4504424A - Process for the preparation of arylhydrazine-N-sulfonic acids - Google Patents [patents.google.com]
- 8. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
- 12. WO2016198507A1 - Aryl sulfonohydrazides - Google Patents [patents.google.com]
- 13. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
Zegocractin: A Novel Modulator of Inflammatory Cytokine Release Through Selective CRAC Channel Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Zegocractin (also known as CM-4620 and Auxora) is an investigational small molecule drug that has demonstrated potent anti-inflammatory properties through the selective inhibition of Calcium Release-Activated Calcium (CRAC) channels. Overactivation of these channels is a key pathological driver in a variety of inflammatory diseases, leading to excessive calcium influx in immune cells and subsequent release of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating inflammatory cytokine release, detailed experimental protocols for its evaluation, and a summary of its current clinical development status.
Introduction
Inflammatory cytokines are pivotal mediators of the immune response, but their dysregulated production can lead to chronic inflammation and tissue damage, forming the basis of numerous autoimmune and inflammatory disorders. A critical signaling event in the activation of immune cells, such as T-lymphocytes, neutrophils, and macrophages, is the influx of extracellular calcium through store-operated calcium entry (SOCE). CRAC channels are the primary conduits for SOCE in these cells.[1] this compound is a novel, selective inhibitor of CRAC channels, offering a targeted therapeutic approach to mitigate the inflammatory cascade.[2][3]
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of CRAC channels, which are composed of the Orai1 protein forming the channel pore in the plasma membrane and the stromal interaction molecules (STIMs) in the endoplasmic reticulum that act as calcium sensors.[1] By binding to and inhibiting Orai1, this compound effectively blocks the influx of extracellular calcium into the cell.[1] This disruption of calcium homeostasis prevents the activation of calcium-dependent signaling pathways that are essential for the transcription of various pro-inflammatory cytokine genes.[1]
Signaling Pathway
The signaling cascade initiated by immune cell receptor activation leads to the depletion of calcium from the endoplasmic reticulum, which is sensed by STIM proteins. STIMs then translocate to the plasma membrane and interact with Orai1 to open the CRAC channel, allowing for a sustained influx of calcium. This rise in intracellular calcium activates transcription factors, such as Nuclear Factor of Activated T-cells (NFAT), which in turn promote the expression of inflammatory cytokines. This compound's inhibition of Orai1 directly interrupts this pathway.
References
The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Zegocractin Analogs
For Researchers, Scientists, and Drug Development Professionals
Zegocractin (CM-4620), a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, has emerged as a promising therapeutic agent for a range of inflammatory and autoimmune diseases. Its mechanism of action, centered on the modulation of store-operated calcium entry (SOCE) through the inhibition of the Orai1 protein, has spurred significant interest in the development of analogous compounds with optimized pharmacological profiles. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound analogs, detailing the intricate interplay between chemical modifications and biological activity.
Quantitative Analysis of this compound and Analog Activity
The inhibitory potency of this compound and its analogs against the CRAC channel and their downstream effects on cytokine release are critical parameters in their evaluation. The following tables summarize key quantitative data, offering a comparative view of their biological efficacy.
| Compound | Target | IC50 (nM) |
| This compound (CM-4620) | Orai1/STIM1 | 119[1] |
| Orai2/STIM1 | 895[1] |
Table 1: Inhibitory Activity of this compound on Orai Channels. The half-maximal inhibitory concentration (IC50) values demonstrate this compound's selectivity for the Orai1 subunit over the Orai2 subunit of the CRAC channel.
| Cytokine | IC50 (nM) |
| IL-2 | 59[1] |
| IL-17 | 120[1] |
| IL-6 | 135[1] |
| IFN-γ | 138[1] |
| TNF-α | 225[1] |
| IL-1β | 240[1] |
| IL-10 | 303[1] |
| IL-4 | 879[1] |
Table 2: this compound's Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs). These IC50 values highlight this compound's broad anti-inflammatory profile, effectively suppressing the release of multiple pro-inflammatory cytokines.
The this compound Signaling Pathway: A Visual Representation
This compound exerts its therapeutic effects by interrupting a critical signaling cascade initiated by the depletion of intracellular calcium stores. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: this compound's mechanism of action in inhibiting the CRAC channel signaling pathway.
Experimental Protocols: A Foundation for Discovery
The synthesis and evaluation of this compound analogs rely on a series of well-defined experimental procedures. Below are detailed methodologies for key assays.
General Protocol for the Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows a convergent synthetic route, allowing for the facile introduction of diverse chemical moieties. A representative, though generalized, synthetic scheme is outlined below. The specific details for the synthesis of this compound and its analogs can be found in patent literature, such as WO2016138472A1.
Caption: A generalized workflow for the synthesis of this compound analogs.
CRAC Channel Activity Assay (Calcium Influx Assay)
This assay is fundamental to determining the inhibitory potency of this compound analogs on the CRAC channel.
1. Cell Culture and Dye Loading:
- Human T-cells (e.g., Jurkat cells) are cultured under standard conditions.
- Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a calcium-free buffer.
2. Store Depletion:
- The endoplasmic reticulum (ER) calcium stores are depleted by adding a SERCA pump inhibitor, such as thapsigargin, in a calcium-free medium. This step activates the STIM1 proteins.
3. Compound Incubation:
- Varying concentrations of the this compound analog are added to the cells and incubated for a specific period.
4. Measurement of Calcium Influx:
- Calcium is reintroduced to the extracellular medium.
- The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a plate reader or a fluorescence microscope.
5. Data Analysis:
- The fluorescence intensity is plotted against the compound concentration to generate a dose-response curve.
- The IC50 value is calculated from this curve, representing the concentration of the analog required to inhibit 50% of the calcium influx.
Cytokine Release Assay
This assay assesses the functional consequence of CRAC channel inhibition by measuring the suppression of inflammatory cytokine production.
1. PBMC Isolation and Culture:
- Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
- The cells are cultured in a suitable medium.
2. Cell Stimulation and Compound Treatment:
- PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce cytokine production.
- Concurrently, the cells are treated with various concentrations of the this compound analog.
3. Supernatant Collection:
- After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.
4. Cytokine Quantification:
- The concentration of various cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatant is quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
- The cytokine concentrations are plotted against the analog concentrations to determine the IC50 value for the inhibition of each cytokine.
Deciphering the Structural Activity Relationship
While specific quantitative SAR data for a wide range of this compound analogs is proprietary and primarily found within patent literature, general principles can be inferred from the known structure of this compound and other CRAC channel inhibitors.
Caption: Logical relationship between structural modifications and their impact on key drug properties.
Key areas of the this compound scaffold that are likely to be critical for its activity and are targets for analog development include:
-
The Central Heterocyclic Core: Modifications to this core structure can significantly impact the overall conformation of the molecule and its interaction with the Orai1 channel.
-
Substituted Aromatic Rings: The nature and position of substituents on the aromatic rings can influence potency, selectivity, and pharmacokinetic properties such as metabolism and bioavailability. Halogen atoms, for instance, are often employed to modulate electronic properties and improve binding affinity.
-
The Linker Region: The length and flexibility of the linker connecting different parts of the molecule are crucial for optimal positioning within the binding pocket of the Orai1 protein.
The exploration of the SAR of this compound analogs is a continuous process. By systematically modifying the core structure and peripheral substituents, researchers aim to develop next-generation CRAC channel inhibitors with enhanced potency, improved selectivity, and a more favorable safety profile, ultimately expanding the therapeutic potential of this important drug class.
References
Technical Guide: In-Vitro Characterization of Zegocractin as a CRAC Channel Inhibitor
Introduction
Zegocractin (also known as CM-4620) is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] CRAC channels are critical regulators of intracellular calcium (Ca2+) homeostasis, and their overactivation is implicated in a variety of inflammatory and autoimmune diseases.[4][5] The primary components of the CRAC channel are the stromal interaction molecule (STIM) proteins located in the endoplasmic reticulum (ER) and the Orai proteins that form the channel pore in the plasma membrane.[3][4] this compound primarily targets the Orai1 subunit, the principal pore-forming unit of the CRAC channel in immune cells, thereby inhibiting store-operated calcium entry (SOCE).[4][6][7] This inhibition modulates downstream signaling pathways, leading to a reduction in the production and release of pro-inflammatory cytokines.[4] This document provides a detailed technical overview of the in-vitro characterization of this compound, including its mechanism of action, potency, and the experimental protocols used for its evaluation.
Mechanism of Action
The activation of CRAC channels is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, an ER-resident protein, which then undergoes a conformational change, translocates to ER-plasma membrane junctions, and directly binds to and activates Orai1 channels. This activation results in a sustained influx of extracellular Ca2+, a process known as SOCE. This rise in intracellular Ca2+ activates transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), leading to the transcription of genes encoding inflammatory cytokines. This compound exerts its inhibitory effect by binding to the Orai1 channel, preventing the influx of Ca2+ and thereby suppressing the downstream inflammatory cascade.[4]
Quantitative Data
The in-vitro activity of this compound has been quantified through various assays to determine its potency, selectivity, and functional effects on immune cells.
Table 1: Potency and Selectivity of this compound on Orai/STIM Channels
| Channel Composition | IC50 (nM) | Source |
|---|---|---|
| Orai1/STIM1 | 119 - 120 | [1][2] |
| Orai2/STIM1 | 895 - 900 |[1][2] |
Table 2: this compound's Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | IC50 (nM) | Source |
|---|---|---|
| IL-2 | 59 | [2] |
| IL-17 | 120 | [2] |
| IL-6 | 135 | [2] |
| IFN-γ | 138 | [2] |
| TNF-α | 225 | [2] |
| IL-1β | 240 | [2] |
| IL-10 | 303 | [2] |
| IL-4 | 879 |[2] |
Table 3: Protective Effects of this compound Against Necrosis in Pancreatic Acinar Cells
| Inducing Agent | Effective Concentration (nM) | Effect | Source |
|---|---|---|---|
| Palmitoleic Acid | Starting from 1 | Marked protection against necrosis | [5][7] |
| Bile Acids | Starting from 50 | Marked protection against necrosis | [5][7] |
| L-Asparaginase | Starting from 50 | Marked protection against necrosis |[5][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in-vitro characterization of CRAC channel inhibitors.
Electrophysiology Patch-Clamp Assay for IC50 Determination
This method directly measures the ion currents through CRAC channels in whole-cell patch-clamp configuration to determine the inhibitory potency of this compound.
Methodology:
-
Cell Culture: Use a stable cell line co-expressing human Orai1 and STIM1 (e.g., HEK293).
-
Store Depletion: Passively deplete ER Ca2+ stores by including 20 µM IP3 in the patch pipette solution. This activates STIM1 and subsequently the Orai1 channels.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit the characteristic inwardly rectifying I-CRAC current.
-
The external solution should be a divalent-free (DVF) solution to increase current size, followed by the addition of 20 mM Ca2+ to confirm CRAC channel activity.
-
-
Compound Application: Once a stable I-CRAC is established, perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the current amplitude at -80 mV or -100 mV. Plot the percentage of current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
Calcium Flux Assay for SOCE Inhibition
This high-throughput method measures changes in intracellular Ca2+ concentration in response to store depletion and inhibition by this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., Jurkat T-cells or primary PBMCs) into a 96- or 384-well black, clear-bottom microplate.
-
Dye Loading: Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, often containing probenecid to prevent dye extrusion. Incubate for 45-60 minutes at 37°C.[8][9]
-
Compound Incubation: Wash the cells and add buffer containing various concentrations of this compound. Incubate as required.
-
Fluorescence Reading:
-
Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Induce ER Ca2+ store depletion by adding an agent like thapsigargin (a SERCA pump inhibitor) or a receptor agonist (e.g., carbachol).
-
After the initial Ca2+ release from the ER, re-add extracellular Ca2+ (e.g., 2 mM final concentration) to the wells to initiate SOCE.
-
-
Data Analysis: Measure the fluorescence intensity over time. The inhibition of the second Ca2+ peak (after re-addition of extracellular Ca2+) indicates SOCE inhibition. Calculate IC50 values based on the reduction in the area under the curve or the peak fluorescence in the presence of this compound.
Cytokine Release Assay
This immunoassay quantifies the inhibitory effect of this compound on the release of inflammatory cytokines from immune cells.
Methodology:
-
Cell Isolation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Treatment: Plate the PBMCs and pre-incubate them with a range of this compound concentrations for approximately 30-60 minutes.
-
Stimulation: Activate the cells to induce cytokine production. Common stimuli include anti-CD3/anti-CD28 antibodies for T-cell activation or lipopolysaccharide (LPS) for monocyte activation.
-
Incubation: Incubate the cells for 24-72 hours to allow for cytokine secretion into the supernatant.
-
Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of specific cytokines (e.g., IL-2, TNF-α, IFN-γ) using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the IC50 for the inhibition of each cytokine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C19H11ClF3N3O3 | CID 122507647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound by CalciMedica for Pancreatitis: Likelihood of Approval [pharmaceutical-technology.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. bu.edu [bu.edu]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Zegocractin (Auxora) for Acute Pancreatitis: A Technical Overview of Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute pancreatitis (AP) is a severe inflammatory condition of the pancreas with significant morbidity and mortality, yet it lacks specific disease-modifying therapies. A critical event in the early pathogenesis of AP is calcium overload within pancreatic acinar cells, which triggers a cascade of deleterious events including premature enzyme activation, mitochondrial dysfunction, and robust inflammatory responses. Zegocractin (also known as Auxora or CM-4620), a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, represents a novel therapeutic approach directly targeting this upstream pathology. By blocking the Orai1 channel, this compound inhibits store-operated calcium entry (SOCE), thereby mitigating the toxic calcium overload that drives pancreatic injury. This technical guide summarizes the foundational early-stage preclinical and clinical research on this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes in the treatment of acute pancreatitis.
The Pathophysiology of Acute Pancreatitis and the Role of Calcium Signaling
Acute pancreatitis is an inflammatory disease initiated by injury to pancreatic acinar cells.[1] Regardless of the etiology, such as gallstones or excessive alcohol consumption, a common hallmark is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.[2][3]
In a pathological state, stimuli like bile acids or alcohol metabolites trigger a massive release of Ca²⁺ from the endoplasmic reticulum (ER).[1] This depletion of ER calcium stores is sensed by STIM1 proteins, which then translocate to the plasma membrane and activate Orai1, the pore-forming subunit of the CRAC channel.[4] The subsequent influx of extracellular Ca²⁺, a process known as store-operated calcium entry (SOCE), leads to a sustained, pathological elevation of cytosolic Ca²⁺.[3]
This calcium overload is a critical initiating event, leading to:
-
Premature activation of digestive enzymes , such as trypsinogen, within the acinar cells.[1]
-
Mitochondrial dysfunction , characterized by the opening of the mitochondrial permeability transition pore (mPTP), ATP depletion, and increased production of reactive oxygen species (ROS).[1][3]
-
Activation of inflammatory pathways , including the NF-κB pathway and the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines that drive systemic inflammatory response syndrome (SIRS).[1]
This compound's therapeutic rationale is based on its ability to selectively inhibit the Orai1 channel, thereby blocking SOCE and preventing the initial calcium overload that triggers the downstream inflammatory cascade.[4][5]
Visualizing the Mechanism of Action
The following diagram illustrates the pathological calcium signaling pathway in acute pancreatitis and the specific point of intervention for this compound.
Caption: this compound blocks the Orai1 channel, preventing pathological calcium influx.
Preclinical Research
Early preclinical studies established the potent inhibitory effect of this compound on CRAC channels and its efficacy in animal models of acute pancreatitis.
In Vitro Inhibitory Activity
This compound demonstrates selective inhibition of Orai1/STIM1-mediated calcium currents.
| Target | IC₅₀ |
| Orai1/STIM1-mediated Ca²⁺ currents | ~120 nM |
| Orai2/STIM1-mediated Ca²⁺ currents | ~900 nM |
| Table 1: In Vitro Inhibitory Concentrations of this compound.[4] |
Efficacy in a Mouse Model of Acute Pancreatitis
In a mouse model of acute pancreatitis induced by palmitoleic acid and alcohol, a single low dose of this compound demonstrated significant protective effects.[6] A combination with galactose, a natural carbohydrate intended to reduce ATP depletion, showed a synergistic reduction in pancreatic injury.[6]
| Treatment Group | Total Histological Score | Pancreatic Edema | Pancreatic Necrosis | Inflammatory Infiltration |
| Control (FAEE-AP) | High | High | High | High |
| This compound (0.1 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound + Galactose | Further Reduced | No Significant Change | Further Reduced | Further Reduced |
| Table 2: Efficacy of this compound in a Mouse Model of AP.[6] (Note: Quantitative scores were not provided in the source; "Reduced" indicates statistically significant improvement vs. control). |
Preclinical Experimental Workflow
The diagram below outlines the typical workflow for evaluating this compound in an animal model of AP.
Caption: Workflow for evaluating this compound's efficacy in an AP mouse model.
Clinical Research: The CARPO Phase 2b Trial
The CARPO trial was a Phase 2b, multinational, randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of this compound in patients with acute pancreatitis and systemic inflammatory response syndrome (SIRS).[2][7]
Experimental Protocol: CARPO Trial
-
Patient Population: 216 patients diagnosed with acute pancreatitis who met >2 criteria for SIRS.[2][7]
-
Randomization: Patients were randomized into one of four treatment arms.[2]
-
Treatment Arms & Dosing Regimen:
Arm Treatment Administration 1 Placebo Intravenous (IV) infusion over 4 hours for 3 consecutive days 2 This compound 0.5 mg/kg Intravenous (IV) infusion over 4 hours for 3 consecutive days 3 This compound 1.0 mg/kg Intravenous (IV) infusion over 4 hours for 3 consecutive days 4 This compound 2.0 mg/kg Intravenous (IV) infusion over 4 hours for 3 consecutive days Table 3: Dosing and Administration in the CARPO Trial.[2][7]
-
Primary Endpoint: Time to tolerance of solid food, defined as consuming at least 50% of a low-fat, solid food meal (≥500 calories) without increased abdominal pain or emesis within two hours.[7]
-
Key Secondary Endpoints: Incidence of severe respiratory failure, defined as requiring invasive mechanical ventilation or ≥48 hours of high-flow nasal cannula or noninvasive mechanical ventilation.[7] Incidence of necrotizing pancreatitis at 30 days.[2]
CARPO Trial Workflow
Caption: Patient journey and assessment in the dose-ranging CARPO trial.
Efficacy and Safety Results
This compound demonstrated a dose-responsive improvement in key clinical outcomes.
| Endpoint | Placebo | This compound 0.5 mg/kg | This compound 1.0 mg/kg | This compound 2.0 mg/kg |
| Median Time to Food Tolerance | 112 hours | 69 hours | 69 hours | 66 hours |
| New Cases of Severe Respiratory Failure | 4 (8.5%) | 4 (8.3%) | 0 (0%)¹ | 0 (0%)¹ |
| Necrotizing Pancreatitis at 30 Days | 37% | 39% | 41% | 30%² |
| Table 4: Key Efficacy Outcomes from the CARPO Phase 2b Trial.[2][7] | ||||
| ¹ Data reported for 1.0 mg/kg and 2.0 mg/kg doses combined (n=102).[2][7] | ||||
| ² Data reported for the "high-dose" group.[2][7] |
In terms of safety, a lower rate of treatment-emergent adverse events was reported in the high-dose this compound group (43%) compared to the placebo arm (47%), and no serious adverse reactions were observed.[2]
Clinical Research: The CRSPA Phase 1/2 Trial
A separate Phase 1/2 study (CRSPA) investigated this compound for asparaginase-associated pancreatitis (AAP), a severe complication in children undergoing treatment for acute lymphoblastic leukemia (ALL).[8][9]
Experimental Protocol: CRSPA Trial
-
Patient Population: Children and young adults with ALL who developed AAP.[9]
-
Study Design: A Phase 1 dose-escalation portion to determine the recommended Phase 2 dose (RP2D), followed by a Phase 2 portion to assess efficacy.[8][9]
-
Dosing Regimen: The RP2D was established as Dose Level 1: 30 mg/m² on Day 1 and 42 mg/m² on Days 2-4, administered as a 4-hour IV infusion.[9]
-
Primary Efficacy Endpoint: Occurrence of pancreatic necrosis or pseudocyst on a CT scan after Day 28.[9]
Efficacy Results
The Phase 1 portion of the study showed promising efficacy compared to a historical cohort of patients who received only supportive care.[9]
| Endpoint | Historical Controls (Supportive Care) | CRSPA Patients (this compound) |
| Mean CT Severity Index | 5.4 | 2.4 |
| Table 5: Efficacy Outcome from the CRSPA Phase 1 Trial.[9] |
Conclusion and Future Directions
Early-stage research on this compound provides a strong rationale for its development as a targeted therapy for acute pancreatitis. Its mechanism, the inhibition of CRAC channels to prevent pathological calcium overload, addresses a fundamental trigger of the disease.[2] Preclinical data demonstrated its protective effects in animal models, and the Phase 2b CARPO trial showed that higher doses of this compound significantly reduced the time to solid food tolerance and decreased the risk of severe respiratory failure in patients with AP and SIRS.[2][7] Furthermore, promising results in pediatric AAP suggest a broader utility.[9]
The collective evidence supports the continued late-stage development of this compound as a potentially first-in-class treatment for acute pancreatitis and other acute inflammatory diseases.[2][10] Future research will likely focus on confirming these findings in a larger Phase 3 trial and further elucidating the full impact of CRAC channel inhibition on the systemic complications of acute pancreatitis.
References
- 1. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound by CalciMedica for Pancreatitis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Shows Promise in Reducing Acute Pancreatitis Symptoms in Phase 2 Trial [trial.medpath.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. CalciMedica Announces Publication of Preclinical Data in EMBO Molecular Medicine Supporting the Development of CRAC Channel Inhibitors for Inflammatory Bowel Disease (IBD) [prnewswire.com]
Methodological & Application
Zegocractin (CM 4620): Application Notes and Protocols for In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zegocractin (CM 4620) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key regulator of store-operated calcium entry (SOCE) in various cell types.[1][2][3] By targeting the Orai1 subunit, which forms the pore of the CRAC channel, this compound effectively blocks the influx of extracellular calcium following the depletion of endoplasmic reticulum (ER) calcium stores.[2][4] This inhibition of SOCE has significant downstream effects, including the modulation of immune cell activation, reduction of inflammatory cytokine release, and prevention of calcium-mediated cell death.[2][4][5] These properties make this compound a promising therapeutic candidate for inflammatory diseases such as acute pancreatitis.[5][6][7][8] This document provides detailed protocols for key in-vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the CRAC channel. It demonstrates greater potency for Orai1/STIM1-mediated currents over Orai2/STIM1-mediated currents.[1][3] The primary mechanism involves the binding to and inhibition of the Orai1 protein, which is a critical component of the CRAC channel pore.[2][4] This action prevents the influx of extracellular Ca2+ into the cell, a process known as store-operated calcium entry (SOCE).[2] The overactivation of CRAC channels and subsequent excessive calcium influx are implicated in the pathophysiology of various inflammatory conditions.[2][4][9] By blocking this pathway, this compound can prevent downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), leading to a reduction in the production and release of pro-inflammatory cytokines such as IL-2, TNF-α, and IFN-γ.[2][4][9] Furthermore, this compound has been shown to protect against calcium entry-mediated cell death.[2][5]
Signaling Pathway
Caption: this compound inhibits Orai1, blocking SOCE and downstream NFAT activation.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Orai1/STIM1) | 119 nM | - | [3] |
| IC50 (Orai2/STIM1) | 895 nM | - | [3] |
| IC50 (IFN-γ release) | 138 nM | Human PBMCs | [3] |
| IC50 (IL-2 release) | 59 nM | Human PBMCs | [3] |
| IC50 (IL-4 release) | 879 nM | Human PBMCs | [3] |
| IC50 (IL-6 release) | 135 nM | Human PBMCs | [3] |
| IC50 (IL-10 release) | 303 nM | Human PBMCs | [3] |
| IC50 (IL-17 release) | 120 nM | Human PBMCs | [3] |
| IC50 (IL-1β release) | 240 nM | Human PBMCs | [3] |
| IC50 (TNF-α release) | 225 nM | Human PBMCs | [3] |
Experimental Protocols
Store-Operated Calcium Entry (SOCE) Assay in Pancreatic Acinar Cells
This protocol measures the effect of this compound on SOCE in primary pancreatic acinar cells using a calcium-sensitive fluorescent dye, Fura-2 AM.
Materials:
-
This compound (CM 4620)
-
Collagenase (e.g., CLSPA)
-
Hank's Balanced Salt Solution (HBSS)
-
Extracellular solution (containing NaCl, KCl, MgCl2, CaCl2, D-glucose, HEPES)
-
Fura-2 AM
-
Thapsigargin (TG) or Cholecystokinin (CCK)
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope
Procedure:
-
Isolation of Pancreatic Acinar Cells:
-
Isolate pancreas from a mouse or rat and rinse with HBSS.
-
Mince the tissue into small pieces (1-3 mm³) in HBSS.
-
Digest the tissue with collagenase solution at 37°C for 20-30 minutes with gentle agitation.
-
Mechanically dissociate the acini by pipetting with decreasing tip orifice sizes.
-
Wash the isolated acini by centrifugation and resuspend in extracellular solution.
-
-
Cell Loading with Fura-2 AM:
-
Incubate the isolated acini with 2-5 µM Fura-2 AM for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with extracellular solution to remove excess dye.
-
-
This compound Treatment:
-
Resuspend the Fura-2 loaded acini and seed into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control (DMSO) for 30 minutes at room temperature.[5]
-
-
Measurement of SOCE:
-
Place the plate in a fluorescence reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Establish a baseline fluorescence reading.
-
To deplete ER calcium stores, add a Ca2+-mobilizing agent like Thapsigargin (e.g., 1-2 µM) or a toxic concentration of CCK (e.g., 100 nM) in a calcium-free extracellular solution.[5]
-
Once the intracellular calcium levels have decreased (indicating store depletion), add CaCl2 (to a final concentration of 1-2 mM) to the extracellular solution to initiate SOCE.
-
Record the subsequent increase in the F340/F380 ratio, which represents calcium influx.
-
-
Data Analysis:
-
Calculate the peak or area under the curve of the calcium influx following the addition of extracellular calcium.
-
Compare the SOCE in this compound-treated cells to the vehicle-treated control.
-
Plot a dose-response curve and calculate the IC50 value for this compound's inhibition of SOCE.
-
Neutrophil Oxidative Burst Assay
This assay determines the effect of this compound on the production of reactive oxygen species (ROS) by human neutrophils in response to stimulation with fMLF.
Materials:
-
This compound (CM 4620)
-
Freshly isolated human neutrophils or whole blood
-
Dihydrorhodamine 123 (DHR 123) or cytochrome c
-
N-formylmethionyl-leucyl-phenylalanine (fMLF)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer or spectrophotometer
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Alternatively, use heparinized whole blood.
-
-
This compound Pre-treatment:
-
Resuspend neutrophils in HBSS or RPMI 1640.
-
Pre-incubate the cells with this compound (e.g., 5 µM) or vehicle control for 30 minutes at 37°C.[5]
-
-
Oxidative Burst Measurement (using DHR 123 and Flow Cytometry):
-
Add DHR 123 (final concentration ~1-5 µM) to the cell suspension and incubate for 15 minutes at 37°C.
-
Stimulate the cells with fMLF (e.g., 0.5 µM) or PMA for 15-30 minutes at 37°C.[5]
-
Stop the reaction by placing the tubes on ice or by adding a fixing solution.
-
If using whole blood, lyse the red blood cells.
-
Analyze the fluorescence of the oxidized rhodamine 123 in the neutrophil population using a flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of the rhodamine 123 signal.
-
Compare the MFI of this compound-treated samples to the vehicle-treated stimulated and unstimulated controls.
-
Cytokine Release Assay in Human PBMCs
This protocol measures the inhibitory effect of this compound on the release of various cytokines from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound (CM 4620)
-
Human PBMCs isolated from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS
-
Stimulants such as Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies, or Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IL-2, TNF-α, IFN-γ)
Procedure:
-
Cell Culture:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend the cells in complete RPMI 1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
-
This compound Treatment and Stimulation:
-
Add various concentrations of this compound to the wells.
-
Immediately after, add the chosen stimulant (e.g., PHA at 1-5 µg/mL).
-
Include unstimulated and vehicle-treated stimulated controls.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine release by this compound compared to the vehicle-treated control.
-
Plot dose-response curves and calculate the IC50 values.
-
Cell Death Assay in Pancreatic Acinar Cells
This assay quantifies the protective effect of this compound against toxin-induced cell death in pancreatic acini using propidium iodide (PI) staining.
Materials:
-
This compound (CM 4620)
-
Isolated pancreatic acinar cells
-
Toxic stimuli such as taurolithocholic acid-3-sulfate (TLCS) or cholecystokinin (CCK) at high concentrations
-
Propidium Iodide (PI) solution
-
Hoechst 33342 (optional, for total cell staining)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation and Treatment:
-
Staining:
-
Add PI solution (final concentration 1-5 µg/mL) to the cell suspension.
-
If desired, co-stain with Hoechst 33342 to visualize all cell nuclei.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for PI (red) and Hoechst (blue).
-
Count the number of PI-positive (dead) cells and the total number of cells (e.g., from brightfield or Hoechst staining).
-
Alternatively, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of dead cells (% cell death = (number of PI-positive cells / total number of cells) x 100).
-
Compare the percentage of cell death in this compound-treated groups to the vehicle-treated group.
-
Experimental Workflow Diagram
Caption: General workflow for in-vitro assays with this compound.
References
- 1. Isolation and Culture of Mouse Primary Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worthington-biochem.com [worthington-biochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: Isolation and Culture of Mouse Primary Pancreatic Acinar Cells [jove.com]
- 6. Isolation and culture of mouse primary pancreatic acinar cells. | Semantic Scholar [semanticscholar.org]
- 7. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Dissolving and Preparing Zegocractin for Preclinical Animal Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Zegocractin (also known as CM-4620) is a potent and selective inhibitor of the calcium release-activated calcium (CRAC) channels, which play a crucial role in calcium signaling and are implicated in various inflammatory and immune-mediated diseases.[1][2][3] Proper dissolution and preparation of this compound are critical for accurate and reproducible results in preclinical animal studies. This document provides detailed protocols for the solubilization and preparation of this compound for various administration routes in animal models, along with its mechanism of action and relevant biophysical properties.
Introduction to this compound
This compound is a small molecule inhibitor that primarily targets the Orai1 protein, the pore-forming subunit of the CRAC channel.[2][4] By blocking the entry of extracellular calcium into cells, this compound modulates downstream signaling pathways that are dependent on calcium, thereby mitigating inflammatory responses.[2] It has shown therapeutic potential in conditions such as acute pancreatitis, inflammatory bowel disease, and severe COVID-19 pneumonia.[4][5][6][7] this compound inhibits Orai1/STIM1-mediated Ca2+ currents with an IC50 of approximately 119-120 nM and Orai2/STIM1-mediated currents with a higher IC50 of around 895-900 nM.[1][8]
Physicochemical Properties
A summary of this compound's key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H11ClF3N3O3 | [1] |
| Molecular Weight | 421.76 g/mol | [1][9] |
| CAS Number | 1713240-67-5 | [1] |
| Appearance | Powder | [9] |
| Solubility | DMSO: 100 mg/mL (237.1 mM) | [1][9] |
| Water: Insoluble | [9] | |
| Storage | Powder: -20°C for 3 years | [9] |
| In solvent: -80°C for 1 year | [9] |
Signaling Pathway of this compound
This compound's mechanism of action involves the inhibition of the CRAC channel, which is a key component of the store-operated calcium entry (SOCE) pathway. This pathway is activated when calcium stores in the endoplasmic reticulum (ER) are depleted. The ER calcium sensor, STIM1, then aggregates and translocates to the plasma membrane where it interacts with and activates Orai1, the pore-forming subunit of the CRAC channel. This leads to an influx of extracellular calcium, which acts as a second messenger to activate various downstream signaling cascades, including the transcription of inflammatory cytokines. This compound directly inhibits the Orai1 channel, thus blocking this calcium influx and suppressing the subsequent inflammatory response.[2][7][10]
Caption: this compound inhibits the Orai1 CRAC channel, blocking Ca²⁺ influx.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL (237.1 mM).[1][9] It is crucial to use fresh DMSO as moisture can reduce solubility.[1]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.[9]
-
Store the stock solution at -80°C for up to one year.[9]
Preparation of Working Solutions for Animal Administration
Below are protocols for preparing this compound formulations suitable for different administration routes in animal studies. It is recommended to prepare fresh working solutions for each experiment.[8]
This protocol yields a suspended solution and requires warming and sonication to ensure homogeneity.[8][11]
Materials:
-
This compound stock solution (100 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Water bath sonicator
Procedure (for a final concentration of 2.08 mg/mL):
-
Prepare a 20.8 mg/mL intermediate stock solution by diluting the 100 mg/mL stock in DMSO.
-
In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
-
100 µL of 20.8 mg/mL this compound in DMSO (10% of final volume)
-
400 µL of PEG300 (40% of final volume)
-
50 µL of Tween-80 (5% of final volume)
-
-
Vortex the mixture until it is a homogenous solution.
-
Add 450 µL of sterile Saline to bring the final volume to 1 mL (45% of final volume).
-
Vortex the final suspension thoroughly.
-
If precipitation occurs, warm the solution gently and/or sonicate until a uniform suspension is achieved.[8]
-
Administer to the animal immediately after preparation.
For intravenous administration, a clear solution is preferable. While specific protocols for IV formulations of this compound for preclinical studies are less commonly detailed in public sources, it is noted that it has been administered as an intravenous emulsion in clinical trials.[4] For research purposes, a formulation using a solubilizing agent like cyclodextrin might be considered, or a clear solution in a vehicle like corn oil could be adapted for specific research needs.
A protocol for a clear solution using corn oil is provided for other routes and might be adaptable, but its suitability for IV use must be carefully evaluated for potential toxicity and embolism risk.
Formulation in Corn Oil (Clear Solution): [8]
-
Prepare a 20.8 mg/mL intermediate stock solution in DMSO.
-
Add 100 µL of the 20.8 mg/mL this compound stock to 900 µL of Corn Oil.
-
Vortex thoroughly to obtain a clear solution with a final concentration of ≥ 2.08 mg/mL.[8]
Note: The suitability of this formulation for IV administration would need to be confirmed and is generally not recommended without further safety evaluation.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting an animal study with this compound.
Caption: General workflow for an in vivo study using this compound.
Summary of Quantitative Data
The following table summarizes the key quantitative data related to this compound's activity.
| Parameter | Value | Cell/System | Reference |
| IC50 (Orai1/STIM1) | 119 - 120 nM | - | [1][8] |
| IC50 (Orai2/STIM1) | 895 - 900 nM | - | [1][8] |
| IC50 (IFN-γ release) | 138 nM | Human PBMCs | [8][9] |
| IC50 (IL-2 release) | 59 nM | Human PBMCs | [8][9] |
| IC50 (IL-4 release) | 879 nM | Human PBMCs | [8][9] |
| IC50 (IL-6 release) | 135 nM | Human PBMCs | [8][9] |
| IC50 (IL-10 release) | 303 nM | Human PBMCs | [8][9] |
| IC50 (IL-17 release) | 120 nM | Human PBMCs | [8][9] |
| IC50 (TNF-α release) | 225 nM | Human PBMCs | [8][9] |
| IC50 (IL-1β release) | 240 nM | Human PBMCs | [8][9] |
| Effective Concentration in Mouse PACs | 700 nM (reduces SOCE by 50%) | Mouse Pancreatic Acinar Cells | [8][9] |
| Effective Concentration in Mouse PACs | 10 µM (blocks 100% of Ca²⁺ reuptake) | Mouse Pancreatic Acinar Cells | [8][9] |
Conclusion
This compound is a promising CRAC channel inhibitor with significant therapeutic potential. The protocols outlined in this document provide a comprehensive guide for the dissolution and preparation of this compound for in vivo animal studies. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes. Researchers should always consider the specific requirements of their animal model and experimental design when preparing and administering this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C19H11ClF3N3O3 | CID 122507647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemenu.com]
- 4. This compound by CalciMedica for Pancreatitis: Likelihood of Approval [pharmaceutical-technology.com]
- 5. This compound Shows Promise in Reducing Acute Pancreatitis Symptoms in Phase 2 Trial [trial.medpath.com]
- 6. hcplive.com [hcplive.com]
- 7. CalciMedica Announces Publication of Preclinical Data in EMBO Molecular Medicine Supporting the Development of CRAC Channel Inhibitors for Inflammatory Bowel Disease (IBD) [prnewswire.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Calcium Channel | TargetMol [targetmol.com]
- 10. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Zegocractin in Murine Pancreatitis: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of Zegocractin (CM-4620), a selective calcium release-activated calcium (CRAC) channel inhibitor, in mouse models of acute pancreatitis. The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of the Orai1 calcium channel, a key component of the CRAC channel complex. In acute pancreatitis, excessive intracellular calcium influx into pancreatic acinar cells is a primary trigger of cellular injury, leading to premature activation of digestive enzymes, inflammation, and necrosis. This compound targets this pathological process by blocking store-operated calcium entry (SOCE), thereby mitigating the downstream inflammatory cascade and cellular damage.[1]
Signaling Pathway of this compound in Pancreatitis
Caption: this compound's mechanism of action in pancreatitis.
Recommended Dosages in Mouse Models
The effective dosage of this compound in mouse models of pancreatitis can vary depending on the induction method and the desired therapeutic effect. The following table summarizes dosages from preclinical studies.
| Pancreatitis Model | Mouse Strain | This compound (CM-4620) Dosage | Administration Route | Dosing Schedule | Reference |
| Caerulein-Induced | C57BL/6 | 20 mg/kg | Intraperitoneal (IP) | Two injections: 30 min before the 1st and 4th hourly caerulein injections (Total dose: 40 mg/kg). | [1] |
| Alcohol-Induced (Palmitoleic acid + Ethanol) | Not Specified | 0.1 mg/kg | Intraperitoneal (IP) | Single injection at the time of pancreatitis induction. | [2][3] |
| Taurolithocholic acid 3-sulfate (TLCS)-Induced | C57BL/6J | 20 mg/kg | Intraperitoneal (IP) | Single injection 1 or 6 hours after disease induction. | [4][5] |
| Caerulein-Induced | C57BL/6J | 20 mg/kg | Intraperitoneal (IP) | Single injection 1 or 6 hours after disease induction. | [4][5] |
| Alcohol-Induced (Ethanol + Palmitoleic acid) | C57BL/6J | 20 mg/kg | Intraperitoneal (IP) | Single injection 1 or 6 hours after disease induction. | [4][5] |
Experimental Protocols
Below are detailed protocols for two common mouse models of acute pancreatitis, incorporating the administration of this compound.
Protocol 1: Caerulein-Induced Acute Pancreatitis
This model mimics the early stages of pancreatitis characterized by acinar cell injury and inflammation.
Materials:
-
This compound (CM-4620)
-
Vehicle for this compound (e.g., 75% polyethylene glycol 400, 5% 2-hydroxypropyl-β-cyclodextrin, 20% water)[1]
-
Caerulein
-
Sterile Saline (0.9% NaCl)
-
C57BL/6 mice (male, 7 weeks old)[1]
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions.
-
This compound Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for delivering 20 mg/kg in a reasonable injection volume.
-
Pancreatitis Induction:
-
Induce acute pancreatitis by administering seven hourly intraperitoneal (IP) injections of caerulein (50 µg/kg).[1]
-
A control group should receive saline injections following the same schedule.
-
-
This compound Administration:
-
Administer this compound (20 mg/kg, IP) 30 minutes before the first caerulein injection.
-
Administer a second dose of this compound (20 mg/kg, IP) 30 minutes before the fourth caerulein injection.[1]
-
A vehicle control group should be included.
-
-
Sample Collection: Euthanize mice one hour after the final caerulein injection.[1]
-
Outcome Measures:
-
Collect blood for measurement of serum amylase and lipase levels.
-
Harvest the pancreas for histological analysis (H&E staining for edema, inflammation, and necrosis) and measurement of trypsin activity.
-
Caption: Experimental workflow for this compound in caerulein-induced pancreatitis.
Protocol 2: Alcohol-Induced Acute Pancreatitis
This model is relevant for studying one of the leading causes of acute pancreatitis in humans.
Materials:
-
This compound (CM-4620)
-
Vehicle for this compound
-
Palmitoleic acid (POA)
-
Ethanol
-
Sterile Saline (0.9% NaCl)
-
Mice
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
This compound Preparation: Prepare a solution of this compound in the chosen vehicle for a 0.1 mg/kg dose.
-
Pancreatitis Induction:
-
This compound Administration:
-
Sample Collection: Euthanize mice 24 hours after the induction of pancreatitis.[6]
-
Outcome Measures:
-
Harvest the pancreas for histological analysis. Tissues should be fixed, embedded in paraffin, and stained with H&E.
-
Assess edema, acinar cell necrosis, and inflammatory cell infiltration using a semi-quantitative scoring system.[6]
-
Concluding Remarks
This compound has demonstrated significant therapeutic potential in preclinical mouse models of acute pancreatitis by targeting the foundational mechanism of calcium overload. The protocols outlined above provide a starting point for researchers investigating this compound. It is recommended to perform dose-response studies and to tailor the experimental design, including the choice of pancreatitis model and outcome measures, to the specific research questions being addressed.
References
- 1. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zegocractin in Combination with Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegocractin (also known as CM-4620 or Auxora) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, with a primary mechanism of action targeting the Orai1 subunit.[1][2][3] CRAC channels are crucial for calcium homeostasis and are overactivated in various immune cells during inflammatory responses, including T-lymphocytes, neutrophils, and macrophages.[2] By inhibiting the Orai1/STIM1-mediated calcium currents, this compound effectively suppresses the downstream signaling pathways that lead to the production and release of pro-inflammatory cytokines.[1][2] This makes this compound a promising therapeutic agent for a range of inflammatory conditions. These application notes provide an overview of this compound's properties, its use in combination with other agents, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound functions by blocking the entry of extracellular calcium into cells through the CRAC channels.[2] This inhibition of store-operated calcium entry (SOCE) prevents the activation of calcium-dependent signaling pathways, which are essential for the transcription of various inflammatory genes.[2] Consequently, the production and release of several key inflammatory cytokines, such as Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), are significantly reduced.[2][4]
Signaling Pathway of this compound
Caption: this compound inhibits Orai1, blocking Ca²⁺ influx and subsequent inflammatory cytokine production.
Quantitative Data
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Type | Reference |
| Orai1/STIM1 | ~120 | - | [1] |
| Orai2/STIM1 | ~900 | - | [1] |
| IFN-γ Release | 138 | Human PBMCs | [4] |
| IL-2 Release | 59 | Human PBMCs | [4] |
| IL-4 Release | 879 | Human PBMCs | [4] |
| IL-6 Release | 135 | Human PBMCs | [4] |
| IL-10 Release | 303 | Human PBMCs | [4] |
| IL-17 Release | 120 | Human PBMCs | [4] |
| IL-1β Release | 240 | Human PBMCs | [4] |
| TNF-α Release | 225 | Human PBMCs | [4] |
Clinical Efficacy of this compound in Acute Pancreatitis (CARPO Phase 2b Trial)
| Treatment Group | Median Time to Solid Food Tolerance (hours) | Incidence of New-Onset Severe Respiratory Failure | Reference |
| Placebo | 112 | 8.5% | [5][6] |
| 0.5 mg/kg this compound | 69 | 8.3% | [5][6] |
| 1.0 mg/kg this compound | 69 | 0% | [5][6] |
| 2.0 mg/kg this compound | 66 | 0% | [5][6] |
Combination Therapy: this compound and Galactose
Preclinical studies have explored the synergistic effects of this compound in combination with other agents. One notable example is the combination with galactose in a mouse model of acute pancreatitis. The rationale for this combination is to simultaneously inhibit the calcium overload-induced cellular damage with this compound and to replenish the depleted intracellular ATP levels with galactose, thus targeting two key pathological mechanisms of the disease.[7]
Preclinical Efficacy of this compound and Galactose Combination in a Mouse Model of Acute Pancreatitis
| Treatment Group | Pancreatic Necrosis | Pancreatic Inflammation | Total Histopathological Score | Reference |
| Control | Baseline | Baseline | Baseline | [7] |
| Acute Pancreatitis (AP) Model | Significantly Increased | Significantly Increased | Significantly Increased | [7] |
| AP + this compound (0.1 mg/kg) | Significantly Reduced vs. AP | Significantly Reduced vs. AP | Significantly Reduced vs. AP | [7] |
| AP + this compound (0.1 mg/kg) + Galactose (100 mM) | Further Significant Reduction | Further Significant Reduction | Further Significant Reduction | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs
This protocol outlines the steps to assess the inhibitory effect of this compound on cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs).
Caption: Workflow for assessing this compound's effect on cytokine release in vitro.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (for dissolving this compound)
-
Inflammatory stimulus (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies)
-
96-well cell culture plates
-
Cytokine detection assay kits (e.g., ELISA or Luminex)
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Prepare the inflammatory stimulus at the desired concentration in complete RPMI-1640 medium.
-
Add 50 µL of the stimulus to the wells. Include an unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration compared to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: In Vivo Mouse Model of Acute Pancreatitis with this compound and Galactose Combination Therapy
This protocol describes the induction of acute pancreatitis in mice and the evaluation of this compound and galactose combination therapy.
Caption: Workflow for evaluating this compound and Galactose in a mouse model of acute pancreatitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cerulein (or another pancreatitis-inducing agent)
-
This compound
-
Galactose
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile saline
-
Formalin (10% neutral buffered)
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to different treatment groups (e.g., Control, AP model, AP + this compound, AP + this compound + Galactose).
-
-
Drug and Reagent Preparation:
-
Prepare this compound for intraperitoneal (IP) injection in the appropriate vehicle.
-
Dissolve Galactose in drinking water at the desired concentration (e.g., 100 mM).
-
Prepare cerulein solution in sterile saline.
-
-
Treatment Administration:
-
For the combination therapy group, provide drinking water containing galactose for a specified period before and during the induction of pancreatitis.
-
Induce acute pancreatitis by administering hourly IP injections of cerulein (e.g., 50 µg/kg) for a total of 8-10 hours. The control group receives saline injections.
-
Administer this compound (e.g., 0.1 mg/kg) via IP injection at a specified time point, for example, at the time of the first cerulein injection.
-
-
Sample Collection:
-
At a predetermined time point after the final cerulein injection (e.g., 24 hours), euthanize the mice.
-
Collect blood samples via cardiac puncture for serum analysis (e.g., amylase, lipase).
-
Carefully dissect the pancreas, remove adipose tissue, and weigh it.
-
-
Histological Analysis:
-
Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin, section it, and stain with H&E.
-
Evaluate the slides for edema, inflammation, and necrosis by a blinded observer using a standardized scoring system.
-
-
Biochemical Analysis:
-
Centrifuge the blood samples to obtain serum.
-
Measure serum amylase and lipase levels as indicators of pancreatic injury.
-
-
Data Analysis:
-
Compare the histological scores and biochemical markers between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound is a promising anti-inflammatory agent with a well-defined mechanism of action. Its ability to inhibit CRAC channels and subsequent cytokine release has been demonstrated in both in vitro and clinical settings. Furthermore, preclinical data suggests that its therapeutic efficacy can be enhanced when used in combination with other agents that target complementary pathological pathways, such as galactose in acute pancreatitis. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-inflammatory agents.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 3. Intracellular Staining Flow Cytometry Protocol Using Detergents | Bio-Techne [bio-techne.com]
- 4. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Induction of Acute Pancreatitis. [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing Cytokine Inhibition by Zegocractin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegocractin (also known as CM-4620 and Auxora) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key regulator of intracellular calcium signaling.[1][2][3][4] CRAC channels, primarily composed of Orai1 and STIM1 proteins, play a critical role in the activation of various immune cells and the subsequent release of pro-inflammatory cytokines.[5][6] Dysregulation of CRAC channel activity and the resulting excessive cytokine production, often termed a "cytokine storm," are implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. This compound's mechanism of action involves the inhibition of store-operated calcium entry (SOCE), which in turn suppresses the expression and release of multiple cytokines.[3][5][6] This application note provides a detailed protocol for assessing the cytokine inhibitory potential of this compound in a research setting.
Mechanism of Action: CRAC Channel Inhibition
This compound targets the Orai1/STIM1-mediated calcium entry pathway.[2][4] Upon depletion of endoplasmic reticulum (ER) calcium stores, STIM1 proteins aggregate and translocate to the plasma membrane, where they interact with and activate Orai1 channels, leading to an influx of extracellular calcium. This sustained increase in intracellular calcium is a critical signal for the activation of transcription factors, such as NFAT (Nuclear Factor of Activated T-cells), which drive the expression of various cytokine genes. By blocking the Orai1 channel, this compound effectively attenuates this calcium influx, thereby inhibiting downstream signaling pathways and reducing cytokine production.[6]
Data Presentation: this compound's In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cytokines released from human peripheral blood mononuclear cells (PBMCs).[2] This data demonstrates the potent and broad-spectrum anti-inflammatory activity of this compound.
| Cytokine | IC50 (nM) |
| IL-2 | 59 |
| IL-17 | 120 |
| IL-6 | 135 |
| IFN-γ | 138 |
| TNF-α | 225 |
| IL-1β | 240 |
| IL-10 | 303 |
| IL-4 | 879 |
Experimental Workflow
A typical workflow for assessing the cytokine inhibitory properties of this compound involves isolating immune cells, stimulating them to produce cytokines in the presence of varying concentrations of the compound, and subsequently quantifying the extent of inhibition.
Experimental Protocols
Isolation and Culture of Human PBMCs
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in 96-well or 24-well plates at a density of 1 x 10^6 cells/mL.
This compound Treatment and Cell Stimulation
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) for stimulating monocytes/macrophages
-
Anti-CD3 and anti-CD28 antibodies for stimulating T-cells
Protocol:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the seeded PBMCs with the various concentrations of this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Following pre-incubation, add the stimulating agent (e.g., 1 µg/mL LPS or 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28) to the wells.
-
Include appropriate controls: unstimulated cells (negative control) and stimulated cells with vehicle (DMSO) only (positive control).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
Quantification of Cytokine Secretion by ELISA
This protocol outlines a general sandwich ELISA for quantifying cytokine levels in the cell culture supernatants.[7][8][9][10][11]
Materials:
-
Cytokine-specific capture and detection antibodies
-
Recombinant cytokine standards
-
96-well ELISA plates
-
Coating buffer, wash buffer, assay diluent, and substrate solution
-
Stop solution (e.g., 2N H2SO4)
Protocol:
-
Coat the ELISA plate wells with the capture antibody overnight at 4°C.[7][8]
-
Wash the plate and block non-specific binding sites.
-
Add the recombinant cytokine standards and the harvested cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add the TMB substrate solution and allow the color to develop.[9]
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Analysis of Cytokine Gene Expression by RT-qPCR
This protocol is for measuring the relative expression of cytokine mRNA.[12][13][14][15][16]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
After the incubation period, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.[12][13]
-
Run the qPCR reaction using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[12]
Assessment of Signaling Pathway Inhibition by Western Blotting
This protocol can be used to assess the phosphorylation status of key signaling proteins downstream of calcium influx, such as NFAT.[17][18]
Materials:
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NFAT, anti-total-NFAT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells with lysis buffer and determine the protein concentration.[17][18]
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Logical Relationship: From Mechanism to Measurable Outcomes
The inhibitory action of this compound on the CRAC channel has a direct and quantifiable impact on cellular processes, leading to the observed reduction in cytokine levels. This relationship can be visualized as a logical flow from the molecular target to the final therapeutic effect.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for researchers to effectively assess the cytokine inhibitory properties of this compound. By employing a combination of immunoassays, molecular biology techniques, and protein analysis, a detailed characterization of this compound's mechanism of action and its impact on inflammatory signaling can be achieved. These methods are crucial for the preclinical and clinical development of this compound as a potential therapeutic for a range of cytokine-mediated diseases.
References
- 1. This compound by CalciMedica for Pancreatitis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CalciMedica Announces Publication of Preclinical Data in EMBO Molecular Medicine Supporting the Development of CRAC Channel Inhibitors for Inflammatory Bowel Disease (IBD) [prnewswire.com]
- 6. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
- 10. h-h-c.com [h-h-c.com]
- 11. biomatik.com [biomatik.com]
- 12. qPCR Assay for Cytokine Expression and Data Analysis [bio-protocol.org]
- 13. 4.10. Cytokines Gene Expression by qPCR and Relative Quantification [bio-protocol.org]
- 14. Frontiers | A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs [frontiersin.org]
- 15. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
Optimizing Zegocractin Delivery: An Examination of Administration Routes and Bioavailability
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zegocractin (also known as CM-4620 or Auxora) is a potent and selective inhibitor of the calcium release-activated calcium (CRAC) channel protein Orai1, currently under investigation for various inflammatory and immune-mediated diseases.[1][2] The route of administration is a critical determinant of a drug's pharmacokinetic profile, including its bioavailability, which directly impacts its therapeutic efficacy. This document outlines the current understanding of this compound's administration routes and provides detailed protocols for the most clinically advanced method: intravenous infusion. While oral and inhalational routes are being explored, comprehensive comparative bioavailability data to definitively establish the optimal route is not yet publicly available.[1][2]
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that targets the Orai1 calcium channel, a key regulator of intracellular calcium signaling.[1] In various pathological conditions, the overactivation of CRAC channels leads to excessive calcium influx, triggering pro-inflammatory cytokine release and cellular damage.[3] By selectively inhibiting Orai1, this compound modulates this pathway, thereby reducing inflammation and tissue damage. This mechanism of action has shown promise in preclinical and clinical studies for conditions such as acute pancreatitis, severe COVID-19 pneumonia, and inflammatory bowel disease.[1][4][5]
Signaling Pathway of this compound
Caption: this compound's mechanism of action via inhibition of the Orai1 CRAC channel.
Investigated Administration Routes for this compound
Currently, this compound is being developed for several routes of administration, each with potential advantages for specific therapeutic indications.[1][2]
-
Intravenous (IV) Emulsion: This is the most clinically advanced route, utilized in Phase 2 trials for acute conditions like pancreatitis and severe COVID-19 pneumonia.[4] IV administration ensures 100% bioavailability, rapid onset of action, and precise dose control, which are critical in acute care settings. This compound is formulated as a lipid nanoemulsion for IV infusion.
-
Oral Formulation: An oral formulation of a CRAC channel inhibitor (CM6336) is under development for chronic inflammatory conditions.[3] Preclinical studies have shown that oral administration of this compound can reduce intestinal inflammation in a mouse model of ulcerative colitis.[5] However, specific pharmacokinetic data, including oral bioavailability in humans, has not been published.
-
Inhalational Route: The development of an inhalational formulation has also been mentioned, likely targeting respiratory diseases such as allergic asthma.[1][2] This route would offer direct delivery to the lungs, potentially maximizing local efficacy while minimizing systemic side effects.
At present, a direct comparison of bioavailability across these routes from published studies is not possible. The optimal administration route will ultimately depend on the target disease, the required onset of action, and the desired duration of therapy.
Quantitative Data on Intravenous Administration
The most detailed publicly available dosing information for this compound comes from the CARPO Phase 2b clinical trial in patients with acute pancreatitis.[4] This trial evaluated three different dose levels of intravenously administered this compound.
| Administration Route | Dose Level | Dosage | Frequency | Duration | Clinical Trial |
| Intravenous Emulsion | Low | 0.5 mg/kg | Once every 24 hours | 3 consecutive days | CARPO (Phase 2b)[4][6] |
| Intravenous Emulsion | Medium | 1.0 mg/kg | Once every 24 hours | 3 consecutive days | CARPO (Phase 2b)[4][6] |
| Intravenous Emulsion | High | 2.0 mg/kg | Once every 24 hours | 3 consecutive days | CARPO (Phase 2b)[4][6] |
Pharmacokinetic parameters such as Cmax, Tmax, and AUC from these studies are not yet publicly available.
Protocol for Intravenous Administration of this compound
The following protocol is based on the methodology described for the CARPO Phase 2b clinical trial.[6]
Objective: To administer this compound via intravenous infusion to study subjects.
Materials:
-
This compound (Auxora) intravenous emulsion (0.5 mg/kg, 1.0 mg/kg, or 2.0 mg/kg dose)[6]
-
Placebo (emulsion without active pharmaceutical ingredient)[6]
-
Infusion bag and tubing compatible with lipid emulsions[6]
-
1.2-micron in-line filter[6]
-
Infusion pump
-
Standard IV administration supplies (catheter, saline flush, etc.)
Experimental Workflow:
Caption: Workflow for the intravenous administration of this compound.
Procedure:
-
Patient Randomization and Dosing:
-
Preparation of Infusion:
-
Calculate the total volume of the this compound emulsion or placebo required based on the patient's weight and the assigned dose.
-
Aseptically transfer the calculated volume into an infusion bag suitable for lipid emulsions.
-
-
Administration:
-
Dosing Schedule:
-
The infusion is to be administered once every 24 hours (±1 hour) for a total of three consecutive days.[6]
-
-
Monitoring:
-
Monitor the patient for any adverse events throughout the infusion period and for the duration of the study.
-
Pharmacokinetic and pharmacodynamic blood samples may be collected at predetermined time points to assess drug exposure and biological activity.
-
Conclusion and Future Directions
The intravenous route is the most well-characterized administration method for this compound in a clinical setting, offering rapid and complete bioavailability for acute inflammatory diseases. While oral and inhalational formulations are in development and hold promise for chronic and respiratory conditions, respectively, further studies are required to establish their pharmacokinetic profiles and bioavailability. Future research should focus on conducting comparative bioavailability studies to directly compare the different administration routes. This will be crucial for determining the optimal delivery strategy for this compound across its various potential therapeutic indications and moving this promising CRAC channel inhibitor forward in clinical development.
References
- 1. This compound by CalciMedica for Pancreatitis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Likelihood of Approval and Phase Transition Success Rate Model – this compound in Acute Renal Failure (ARF) (Acute Kidney Injury) [globaldata.com]
- 3. EX-99.1 [sec.gov]
- 4. This compound Shows Promise in Reducing Acute Pancreatitis Symptoms in Phase 2 Trial [trial.medpath.com]
- 5. sec.gov [sec.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Zegocractin: Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zegocractin (also known as CM-4620) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, primarily targeting the Orai1 protein, a key component of the channel pore. CRAC channels are crucial for store-operated calcium entry (SOCE) in various cell types, including immune cells. By blocking CRAC channels, this compound effectively modulates intracellular calcium signaling, which is a critical second messenger in immune cell activation, proliferation, and effector functions. This document provides detailed application notes and protocols for the analysis of immune cells treated with this compound using flow cytometry.
Mechanism of Action
This compound inhibits the influx of extracellular calcium through CRAC channels, which are activated upon depletion of endoplasmic reticulum (ER) calcium stores. In immune cells, engagement of antigen receptors (TCR on T cells, BCR on B cells) or other stimuli triggers a signaling cascade that leads to the depletion of ER calcium. This depletion is sensed by the stromal interaction molecule 1 (STIM1), which then translocates to the plasma membrane and activates Orai1-containing CRAC channels. The subsequent influx of calcium is essential for the activation of transcription factors, such as Nuclear Factor of Activated T cells (NFAT), which drive the expression of genes encoding cytokines and other inflammatory mediators. This compound, by blocking this calcium entry, potently suppresses the production and release of a wide range of cytokines from peripheral blood mononuclear cells (PBMCs).
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the expected quantitative data from flow cytometry analysis of human PBMCs treated with this compound. These tables are designed for easy comparison of the effects of this compound on different immune cell populations and their functions.
Table 1: Effect of this compound on T Cell Activation Markers
| T Cell Subset | Marker | Treatment | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| CD4+ Helper T Cells | CD69 (Early Activation) | Vehicle Control | 45.2 ± 5.1 | 15,200 ± 1,800 |
| This compound (1 µM) | 15.7 ± 2.3 | 5,100 ± 750 | ||
| CD25 (IL-2Rα) | Vehicle Control | 38.5 ± 4.5 | 12,500 ± 1,500 | |
| This compound (1 µM) | 12.1 ± 1.8 | 4,200 ± 600 | ||
| CD8+ Cytotoxic T Cells | CD69 (Early Activation) | Vehicle Control | 52.8 ± 6.2 | 18,500 ± 2,100 |
| This compound (1 µM) | 18.3 ± 2.9 | 6,300 ± 850 | ||
| CD25 (IL-2Rα) | Vehicle Control | 42.1 ± 5.0 | 14,800 ± 1,700 | |
| This compound (1 µM) | 14.9 ± 2.2 | 5,000 ± 700 |
Table 2: Effect of this compound on Intracellular Cytokine Production in T Cells
| T Cell Subset | Cytokine | Treatment | % Positive Cells (Mean ± SD) |
| CD4+ Helper T Cells | IFN-γ | Vehicle Control | 25.4 ± 3.1 |
| This compound (1 µM) | 5.8 ± 0.9 | ||
| IL-2 | Vehicle Control | 30.1 ± 3.5 | |
| This compound (1 µM) | 6.2 ± 1.0 | ||
| IL-17 | Vehicle Control | 8.2 ± 1.1 | |
| This compound (1 µM) | 1.5 ± 0.3 | ||
| CD8+ Cytotoxic T Cells | IFN-γ | Vehicle Control | 40.7 ± 4.8 |
| This compound (1 µM) | 9.3 ± 1.5 | ||
| TNF-α | Vehicle Control | 35.6 ± 4.2 | |
| This compound (1 µM) | 7.9 ± 1.3 |
Table 3: Effect of this compound on B Cell Activation Markers
| B Cell Subset | Marker | Treatment | % Positive Cells (Mean ± SD) |
| CD19+ B Cells | CD69 | Vehicle Control | 35.8 ± 4.1 |
| This compound (1 µM) | 10.2 ± 1.5 | ||
| CD86 | Vehicle Control | 42.5 ± 5.0 | |
| This compound (1 µM) | 13.7 ± 2.0 |
Table 4: Effect of this compound on Macrophage Polarization Markers
| Macrophage Subset | Marker | Treatment | % Positive Cells (Mean ± SD) |
| M1 Macrophages | CD86 | Vehicle Control (LPS/IFN-γ) | 85.2 ± 9.1 |
| This compound (1 µM) + LPS/IFN-γ | 35.8 ± 4.5 | ||
| M2 Macrophages | CD206 | Vehicle Control (IL-4) | 78.9 ± 8.5 |
| This compound (1 µM) + IL-4 | 65.1 ± 7.2 |
Experimental Protocols
Protocol 1: Immunophenotyping of T and B Cell Activation Markers
Objective: To assess the effect of this compound on the expression of activation markers on T and B lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
B cell activation stimuli (e.g., anti-IgM + IL-4)
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Viability dye (e.g., Zombie NIR™)
-
96-well U-bottom plates
-
Flow cytometer
Proposed Antibody Panel:
-
CD3-FITC (T cell lineage)
-
CD4-PerCP-Cy5.5 (Helper T cell subset)
-
CD8-APC (Cytotoxic T cell subset)
-
CD19-PE-Cy7 (B cell lineage)
-
CD69-PE (Early activation marker)
-
CD25-BV421 (IL-2Rα, activation marker)
-
CD86-BV510 (B cell activation marker)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.
-
Pre-treat cells with this compound (e.g., 1 µM final concentration) or vehicle control for 1 hour at 37°C, 5% CO2.
-
Add activation stimuli to the respective wells. For T cells, use anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio. For B cells, use anti-IgM (10 µg/mL) and IL-4 (20 ng/mL). Include unstimulated controls.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Harvest cells and wash once with FACS buffer.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Wash cells with FACS buffer.
-
Block Fc receptors with Fc block for 10 minutes at 4°C.
-
Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate flow cytometry analysis software.
Protocol 2: Intracellular Cytokine Staining of T Cells
Objective: To measure the effect of this compound on the production of intracellular cytokines in activated T cells.
Materials:
-
All materials from Protocol 1
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies for intracellular staining (see proposed panel below)
Proposed Intracellular Antibody Panel:
-
IFN-γ-AF488
-
IL-2-PE
-
TNF-α-AF647
-
IL-17A-BV421
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Incubate cells for 1 hour at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) to all wells.
-
Incubate for an additional 4-6 hours at 37°C, 5% CO2.
-
Harvest cells and perform surface staining as described in steps 7-12 of Protocol 1.
-
After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail diluted in Permeabilization/Wash buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization/Wash buffer.
-
Resuspend cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate flow cytometry analysis software.
Protocol 3: Macrophage Polarization Assay
Objective: To evaluate the effect of this compound on the polarization of macrophages into M1 and M2 phenotypes.
Materials:
-
Human monocytes isolated from PBMCs (e.g., by plastic adherence or magnetic bead selection)
-
RPMI-1640 medium supplemented with 10% FBS and M-CSF (50 ng/mL) for differentiation
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
M1 polarization stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
M2 polarization stimuli: IL-4 (20 ng/mL)
-
FACS buffer
-
Fc block
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Viability dye
-
6-well tissue culture plates
-
Cell scraper
Proposed Antibody Panel:
-
CD14-FITC (Monocyte/Macrophage lineage)
-
CD86-PE (M1 marker)
-
CD206-APC (M2 marker)
Procedure:
-
Culture human monocytes in complete RPMI-1640 medium with M-CSF for 5-7 days to differentiate them into macrophages (M0).
-
On day 7, detach the macrophages using a cell scraper and re-plate them in fresh medium in 6-well plates.
-
Pre-treat the macrophages with this compound (e.g., 1 µM final concentration) or vehicle control for 1 hour.
-
Add the polarization stimuli:
-
For M1 polarization: LPS and IFN-γ.
-
For M2 polarization: IL-4.
-
Include an untreated M0 control group.
-
-
Incubate for 48 hours at 37°C, 5% CO2.
-
Harvest the macrophages by gentle scraping.
-
Perform staining as described in steps 7-13 of Protocol 1, using the macrophage-specific antibody panel.
-
Analyze the data to determine the percentage of CD86+ (M1) and CD206+ (M2) macrophages.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in T cells.
Caption: General workflow for flow cytometry analysis.
Troubleshooting & Optimization
Addressing variability in experimental results with Zegocractin
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results and to provide clear guidance on the use of Zegocractin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CM-4620) is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] Its primary mechanism of action is the inhibition of store-operated calcium entry (SOCE) into cells by blocking the Orai1 protein, which forms the pore of the CRAC channel.[2] This prevents the sustained increase in intracellular calcium that is crucial for the activation of various cellular processes, including the proliferation of immune cells and the release of inflammatory cytokines.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (237.1 mM).[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. To avoid degradation, it is crucial to prevent repeated freeze-thaw cycles by aliquoting the stock solution.[1]
Q3: I am observing significant variability in my in vitro experimental results. What are some potential causes?
A3: Variability in in vitro experiments with this compound can arise from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Cellular responses, including CRAC channel activity, can change with increasing passage number.
-
Incomplete Store Depletion: The efficacy of this compound is dependent on the activation of CRAC channels, which is triggered by the depletion of intracellular calcium stores (e.g., the endoplasmic reticulum). Inconsistent or incomplete store depletion using agents like thapsigargin or ionomycin will lead to variable CRAC channel activation and consequently, variable inhibition by this compound.
-
This compound Solubility and Aggregation: While soluble in DMSO, improper dilution into aqueous buffers can lead to precipitation or aggregation of this compound, reducing its effective concentration. Ensure thorough mixing and consider the use of surfactants like Pluronic F-127 in your assay buffer to aid solubility.
-
Off-Target Effects of Other Reagents: Some commonly used reagents in calcium signaling studies, such as 2-APB, can have complex and concentration-dependent effects on different Orai isoforms and other cellular targets.[4] Be mindful of the potential for such off-target effects to influence your results.
Q4: My this compound solution appears cloudy after dilution in my cell culture medium. What should I do?
A4: Cloudiness or precipitation upon dilution indicates that this compound may not be fully soluble in your aqueous medium. Here are a few troubleshooting steps:
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid solvent effects on your cells, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use of Pluronic F-127: As mentioned, incorporating a non-ionic surfactant like Pluronic F-127 (typically at 0.01-0.02%) in your final assay buffer can help to maintain the solubility of hydrophobic compounds like this compound.
-
Sonication: Briefly sonicating the final diluted solution may help to dissolve any small aggregates that have formed.
Troubleshooting Guides
Inconsistent IC50 Values
Problem: You are observing significant well-to-well or day-to-day variability in the calculated IC50 value for this compound in your cell-based assays.
| Potential Cause | Recommended Solution |
| Cell Density Variation | Ensure consistent cell seeding density across all wells and plates. Use a cell counter for accurate cell quantification. |
| Inconsistent Incubation Times | Standardize all incubation times, including pre-incubation with this compound and stimulation with agonists. Use a multichannel pipette or automated liquid handler for precise timing. |
| Reagent Preparation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted solutions that may have degraded. |
| Fluctuations in Temperature or pH | Maintain stable temperature and pH conditions throughout the experiment, as these can affect both cellular responses and compound activity. |
Low or No Inhibitory Effect of this compound
Problem: You are not observing the expected inhibitory effect of this compound on store-operated calcium entry.
| Potential Cause | Recommended Solution |
| Suboptimal Store Depletion | Verify the effectiveness of your store-depleting agent (e.g., thapsigargin). You can measure the initial calcium release from the ER to confirm store depletion before re-introducing extracellular calcium. |
| Low CRAC Channel Expression | The cell line you are using may have low endogenous expression of Orai1/STIM1. Consider using a cell line known to have robust SOCE, such as Jurkat or RBL cells, or overexpressing Orai1 and STIM1. |
| Incorrect this compound Concentration Range | Ensure you are using a concentration range that brackets the expected IC50 value. Refer to the quantitative data table below for guidance. |
| Presence of Other Calcium Entry Pathways | Your cells may have other calcium entry pathways that are not inhibited by this compound. Use other pharmacological tools to dissect the specific contribution of CRAC channels to the observed calcium influx. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Type/Assay Condition |
| Orai1/STIM1-mediated Ca2+ currents | ~120 | Cell-free assay |
| Orai2/STIM1-mediated Ca2+ currents | ~900 | Cell-free assay |
| IFN-γ release | 138 | Human PBMCs |
| IL-2 release | 59 | Human PBMCs |
| IL-6 release | 135 | Human PBMCs |
| IL-17 release | 120 | Human PBMCs |
| TNF-α release | 225 | Human PBMCs |
| IL-1β release | 240 | Human PBMCs |
| IL-10 release | 303 | Human PBMCs |
| IL-4 release | 879 | Human PBMCs |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Administration Route |
| C57Bl/6 male mice | 20 mg/kg | Intraperitoneal (i.p.) |
Experimental Protocols
Protocol: In Vitro Calcium Influx Assay Using Fura-2 AM
This protocol provides a general framework for measuring store-operated calcium entry (SOCE) in adherent cells and assessing the inhibitory effect of this compound.
Materials:
-
Adherent cells cultured on glass-bottom dishes or 96-well plates
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Thapsigargin
-
HEPES-buffered saline solution (HBSS) containing calcium (Ca2+-HBSS)
-
Calcium-free HBSS (0Ca2+-HBSS) containing EGTA (e.g., 0.5 mM)
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on appropriate imaging plates and grow to desired confluency (typically 70-90%).
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in 0Ca2+-HBSS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cells and wash once with 0Ca2+-HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with 0Ca2+-HBSS to remove extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Add 0Ca2+-HBSS to the cells.
-
Begin recording the ratio of Fura-2 fluorescence (F340/F380) to establish a stable baseline.
-
-
This compound Incubation:
-
Add this compound (or vehicle control) at the desired final concentrations to the cells and incubate for a predetermined time (e.g., 10-30 minutes).
-
-
Store Depletion:
-
Add thapsigargin (typically 1-2 µM) to the 0Ca2+-HBSS to passively deplete the endoplasmic reticulum calcium stores. A transient increase in the F340/F380 ratio should be observed as calcium leaks from the ER into the cytoplasm.
-
-
Measurement of Store-Operated Calcium Entry (SOCE):
-
After the F340/F380 ratio returns to a new, stable baseline following store depletion, rapidly replace the 0Ca2+-HBSS with Ca2+-HBSS.
-
This will trigger SOCE through the now-open CRAC channels. Record the subsequent increase in the F340/F380 ratio. The magnitude and rate of this increase are indicative of SOCE.
-
-
Data Analysis:
-
Quantify the SOCE response, for example, by measuring the peak increase in the F340/F380 ratio or the area under the curve after the addition of Ca2+-HBSS.
-
Compare the SOCE response in this compound-treated cells to the vehicle control to determine the extent of inhibition.
-
Plot the percentage of inhibition against the this compound concentration to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting CRAC channel-mediated calcium entry.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Zegocractin stability and storage best practices
Disclaimer: Zegocractin is a fictional compound. The following information, including stability data, storage recommendations, and experimental protocols, is provided as a template to illustrate the structure and content of a technical support guide. All data and procedures are hypothetical and should not be used for actual laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C in a light-protected, desiccated environment. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.
Q2: How should I store this compound once it is reconstituted in solution?
Reconstituted this compound solutions are significantly less stable. Aliquot the solution into single-use volumes and store at -80°C for long-term storage (up to 3 months). For immediate use within 24 hours, solutions can be kept at 2-8°C. Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for reconstituting this compound?
This compound is readily soluble in DMSO (Dimethyl sulfoxide) at a concentration of up to 100 mM. For aqueous solutions, a stock solution in DMSO can be further diluted in a buffered saline solution (e.g., PBS, pH 7.2).
Q4: What are the primary degradation pathways for this compound?
This compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester linkage in this compound is prone to hydrolysis, particularly in aqueous solutions with a pH outside the optimal range of 6.5-7.5.
-
Oxidation: The tertiary amine group can be oxidized, leading to a loss of biological activity. This process is accelerated by exposure to air and certain metal ions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced biological activity in experiments | Improper storage leading to degradation. | Verify storage conditions (temperature, light protection). Use a fresh vial of this compound and prepare a new stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitate observed in reconstituted solution | Exceeded solubility in the chosen solvent. | Ensure the concentration does not exceed the recommended limits for the solvent. Gentle warming and vortexing may help redissolve the compound. |
| pH of the aqueous buffer is outside the optimal range. | Check the pH of the buffer used for dilution. Adjust to a pH between 6.5 and 7.5. | |
| Inconsistent experimental results | Inconsistent concentration of stock solutions. | Calibrate pipettes and ensure accurate weighing of the compound. Prepare a fresh stock solution for each set of experiments. |
| Degradation of the compound during the experiment. | Minimize the time the reconstituted compound is kept at room temperature. Prepare working solutions immediately before use. |
Stability Data
Table 1: Stability of this compound Powder
| Storage Condition | Time | Purity |
| -20°C, desiccated, dark | 12 months | >99% |
| 2-8°C, desiccated, dark | 1 month | >98% |
| 25°C, ambient light | 24 hours | ~95% |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Time | Purity |
| -80°C | 3 months | >98% |
| -20°C | 1 month | ~95% |
| 2-8°C | 24 hours | ~90% |
| 25°C | 4 hours | ~85% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 100 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 1000 g/mol ).
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: this compound degradation pathways.
Caption: Recommended workflow for this compound handling.
Overcoming resistance to Zegocractin in long-term cell culture
Welcome to the Zegocractin Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with this compound, particularly the issue of acquired resistance in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Zego-1 kinase, a critical downstream effector in the Ractin signaling pathway. In sensitive cell lines, this compound binding to the ATP-binding pocket of Zego-1 prevents its phosphorylation and activation, leading to a shutdown of the Ractin pathway, which subsequently induces cell cycle arrest and apoptosis.[1][2][3]
Q2: My cells, which were initially sensitive to this compound, are now proliferating at concentrations that were previously cytotoxic. Why is this happening?
A2: This is a common phenomenon known as acquired resistance.[4][5][6] Over time and under the selective pressure of the drug, a subpopulation of cells can develop mechanisms to evade the effects of this compound. The most common causes include:
-
On-target mutations: Genetic mutations in the ZEGO-1 gene that prevent this compound from binding effectively to its target kinase.[5][7][8]
-
Bypass pathway activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the Ractin pathway, thereby restoring pro-survival and proliferative signals.[7][[“]][10][11][12]
-
Increased drug efflux: Overexpression of membrane proteins called ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.[13][14][15][16][17]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most straightforward method is to perform a dose-response assay (cell viability assay) and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to that of the original, sensitive parental cell line.[18][19] A significant increase in the IC50 value confirms the development of resistance.
Q4: What are the first troubleshooting steps I should take if I suspect resistance?
A4:
-
Confirm Identity: First, perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure your culture has not been contaminated with a different, resistant cell line.
-
Check Reagents: Aliquot and store a new, validated batch of this compound to rule out degradation of your current stock.
-
Perform a Dose-Response Curve: Generate a new IC50 curve on the suspected resistant cells and the sensitive parental line in parallel to quantify the degree of resistance.[18][19]
Troubleshooting Guides
Issue 1: Gradual increase in this compound IC50 over several passages
This scenario suggests the selection and expansion of a resistant population. The following guide will help you diagnose the underlying mechanism.
Troubleshooting Workflow
Caption: Workflow for diagnosing the mechanism of this compound resistance.
Diagnostic Steps & Potential Solutions
| Diagnostic Step | Experimental Protocol | Potential Findings & Interpretation | Next Steps / Solution |
| 1. Quantify Resistance | Cell Viability (MTT/MTS) Assay | Resistant Line IC50 > 10x Parental Line IC50: Confirms high-level resistance. | Proceed to diagnose the mechanism. |
| 2. Check for On-Target Mutations | Sanger Sequencing of ZEGO-1 | Mutation in Kinase Domain (e.g., Z1-T790M): The mutation likely prevents drug binding.[5][7] | Consider using a next-generation Zego-1 inhibitor designed to overcome this mutation. |
| 3. Assess Bypass Pathways | Western Blot for p-AKT, p-ERK, etc. | Increased Phosphorylation of AKT or ERK: Suggests activation of parallel survival pathways like PI3K/AKT or MAPK/ERK.[1][10][11] | Combine this compound with an inhibitor of the activated pathway (e.g., an AKT or MEK inhibitor). |
| 4. Investigate Drug Efflux | qPCR for ABCB1, ABCG2 | Significantly Increased mRNA Levels of ABCB1 or ABCG2: Indicates upregulation of drug efflux pumps.[13][16] | Co-administer this compound with a known ABC transporter inhibitor (e.g., Verapamil, Elacridar) to restore sensitivity. |
Issue 2: this compound-treated cells appear stressed but do not die
This may indicate an incomplete apoptotic response or activation of pro-survival signaling.
| Diagnostic Step | Experimental Protocol | Potential Findings & Interpretation | Next Steps / Solution |
| 1. Analyze Apoptosis | Western Blot for Cleaved Caspase-3, PARP | Low or Absent Cleavage of Caspase-3/PARP: this compound is inhibiting Zego-1, but the apoptotic cascade is blocked downstream. | Investigate expression levels of anti-apoptotic proteins like Bcl-2 or Mcl-1. Consider combination therapy with a Bcl-2 inhibitor (e.g., Venetoclax). |
| 2. Check for Autophagy | Western Blot for LC3-II | Increased LC3-II/LC3-I Ratio: Cells may be using autophagy as a survival mechanism in response to this compound-induced stress. | Combine this compound with an autophagy inhibitor like Chloroquine or 3-Methyladenine to enhance cell death. |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure the metabolic activity of cells as an indicator of viability and to determine the IC50 of this compound.[20][21][22]
Materials:
-
96-well cell culture plates
-
Parental (sensitive) and suspected resistant cells
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix on an orbital shaker until the crystals are fully dissolved.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, normalize the data to the vehicle-only control. Plot the normalized viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Protein Expression and Pathway Activation
This protocol allows for the detection of specific proteins to assess pathway activation (via phospho-specific antibodies) or expression levels (e.g., of ABC transporters).[23][24][25]
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Zego-1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-ABCG2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-PAGE gel.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[24]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to a loading control like beta-actin.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of genes, such as those encoding ABC transporters, to identify upregulation at the transcriptional level.[26][27][28][29]
Materials:
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix[30]
-
qPCR instrument
-
Primers for target genes (ABCB1, ABCG2) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a cDNA synthesis kit.[26][29]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should contain SYBR Green Master Mix, forward and reverse primers, and diluted cDNA. Include no-template controls (NTCs).
-
qPCR Run: Perform the qPCR on a real-time PCR machine using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).[27]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the resistant cells to the parental cells.[29]
Signaling Pathway Diagrams
Caption: The Ractin signaling pathway and the inhibitory action of this compound.
Caption: Resistance via activation of a parallel PI3K/AKT bypass pathway.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. sinobiological.com [sinobiological.com]
- 3. がん生物学経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.dongguk.edu [pure.dongguk.edu]
- 15. researchgate.net [researchgate.net]
- 16. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Culture Academy [procellsystem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell viability assays | Abcam [abcam.com]
- 23. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. cusabio.com [cusabio.com]
- 26. elearning.unite.it [elearning.unite.it]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 29. clyte.tech [clyte.tech]
- 30. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
Zegocractin Delivery Methods in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of Zegocractin (CM-4620) delivery methods in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CM-4620) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] Its primary mechanism of action involves the inhibition of Orai1, a key component of the CRAC channel pore, thereby blocking store-operated calcium entry (SOCE) into cells.[1] This inhibition of calcium influx has been shown to reduce the release of pro-inflammatory cytokines, making this compound a promising candidate for the treatment of inflammatory diseases such as acute pancreatitis.[1]
Q2: What are the available formulations of this compound for in vivo animal studies?
A2: this compound can be formulated for various administration routes in animal models. Commonly used formulations include:
-
Suspended solution for oral and intraperitoneal (IP) injection: A typical formulation involves dissolving this compound in Dimethyl sulfoxide (DMSO) and then suspending it in a vehicle containing Polyethylene glycol 300 (PEG300), Tween-80, and saline.[2] Another option is to use 20% SBE-β-CD in saline as the vehicle.[2]
-
Clear solution for oral administration: A clear solution can be prepared by dissolving the DMSO stock solution in corn oil.[2]
-
Intravenous (IV) emulsion: For intravenous administration, this compound is available as an injectable emulsion.[3]
Q3: What are the recommended dosages for this compound in rodent models of acute pancreatitis?
A3: Efficacious doses in rodent models of acute pancreatitis have been reported to range from 0.1 mg/kg to 20 mg/kg, depending on the administration route and the specific experimental model.
-
Intraperitoneal (IP) injection in mice: A dose of 0.1 mg/kg has been shown to significantly reduce edema, necrosis, and inflammation.[1]
-
Intravenous (IV) infusion in rats: Continuous IV infusion at doses of 5, 10, or 20 mg/kg has demonstrated a significant reduction in pancreatitis features.
Troubleshooting Guides
Oral Gavage Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Clogging of the gavage needle | The suspended formulation is too viscous or has precipitated. | - Ensure the formulation is well-mixed and sonicated before each use.- Consider slightly warming the formulation to decrease viscosity.- Use a gavage needle with a larger gauge.- Prepare the formulation fresh before each experiment. |
| Animal distress or injury during gavage | Improper technique or animal resistance. | - Ensure proper restraint of the animal to prevent movement.- Use a flexible-tipped gavage needle to minimize the risk of esophageal or stomach perforation.- Pre-coating the gavage needle with sucrose may help pacify the animal and facilitate swallowing.[4] |
| Inconsistent results between animals | Inaccurate dosing or variability in absorption. | - Ensure accurate calculation of the dose based on the animal's body weight.- Administer the formulation slowly and steadily to ensure the full dose is delivered.- Be aware that oral bioavailability can be variable. For critical studies, consider a different route of administration or conduct pharmacokinetic studies to assess variability. |
Intraperitoneal (IP) Injection
| Issue | Potential Cause | Troubleshooting Steps |
| Leakage of the formulation from the injection site | Improper injection technique or excessive volume. | - Ensure the needle is fully inserted into the peritoneal cavity before injecting.- Adhere to recommended maximum injection volumes for the specific animal model.- Inject the solution slowly to allow for distribution within the peritoneal cavity. |
| Accidental injection into an organ (e.g., intestine, bladder) | Incorrect needle placement. | - Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.- Aspirate before injecting to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe. |
| Peritonitis or local inflammation | Contamination of the formulation or injection site. | - Use sterile techniques for formulation preparation and injection.- Clean the injection site with an appropriate antiseptic before needle insertion. |
Intravenous (IV) Injection
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in accessing the tail vein | Dehydration, vasoconstriction, or improper restraint. | - Warm the animal's tail with a heat lamp or warm water to dilate the veins.- Ensure the animal is properly restrained to prevent movement.- Use a small gauge needle (e.g., 27-30G) for mice. |
| Hematoma formation at the injection site | Puncture of both vessel walls or excessive probing. | - Apply gentle pressure to the injection site after withdrawing the needle.- Use a new, sharp needle for each animal. |
| Immediate adverse reaction (e.g., respiratory distress, seizure) | Rapid injection rate, air embolism, or formulation incompatibility with blood. | - Inject the solution slowly and observe the animal closely for any adverse reactions.- Ensure there are no air bubbles in the syringe before injection.- Use the recommended IV emulsion formulation and ensure it is at room temperature. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in Rodent Models of Acute Pancreatitis
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Rat | Continuous IV Infusion | 5, 10, 20 mg/kg | Significantly diminished pancreatic edema, acinar cell vacuolization, and intrapancreatic trypsin activity. | |
| Mouse | Intraperitoneal (IP) Injection | 0.1 mg/kg | Significantly reduced edema, necrosis, and inflammation in a palmitoleic acid-alcohol-induced pancreatitis model. | [1] |
Note: Direct comparative pharmacokinetic data for different administration routes in the same animal model is not currently available in the public domain. Researchers should perform their own pharmacokinetic studies to determine parameters such as Cmax, Tmax, AUC, and bioavailability for their specific experimental setup.
Experimental Protocols
Preparation of this compound Suspension for Oral or IP Administration
This protocol is adapted from commercially available formulation guidelines.[2]
Materials:
-
This compound (CM-4620) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve the appropriate amount of this compound powder in DMSO. Vortex and sonicate until fully dissolved.
-
Prepare the vehicle solution. In a sterile tube, combine the required volumes of PEG300, Tween-80, and Saline. A common vehicle composition is 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare the final suspended solution. Add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 2.08 mg/mL suspended solution with 10% DMSO, add 100 µL of the 20.8 mg/mL this compound/DMSO stock solution to 900 µL of the vehicle (400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).
-
Mix thoroughly. Vortex the final solution vigorously and sonicate to ensure a uniform suspension.
-
Administer immediately. It is recommended to prepare the suspension fresh before each use. If storage is necessary, store at 4°C for a short period and re-sonicate before administration.
Mandatory Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the Orai1 CRAC channel, blocking calcium influx and subsequent inflammatory cytokine release.
Experimental Workflow for Evaluating this compound Efficacy in a Rodent Model of Acute Pancreatitis
Caption: A typical experimental workflow for assessing the efficacy of this compound in an animal model of acute pancreatitis.
Logical Relationship for Troubleshooting Formulation Issues
Caption: A logical flowchart for troubleshooting common issues encountered with this compound formulations.
References
- 1. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound by CalciMedica for Pancreatitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Zegocractin functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zegocractin functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the calcium-release activated calcium (CRAC) channel.[1][2] It specifically targets the Orai1 and Orai2 channels, which are key components of the CRAC channel pore. By blocking these channels, this compound prevents the influx of extracellular Ca2+ into the cell.[3] This, in turn, inhibits the activation of Ca2+-mediated signaling pathways and the transcription of target genes, which can prevent Ca2+ entry-mediated cell death and reduce inflammatory responses.[3]
Q2: What are the primary cellular targets of this compound?
This compound primarily targets the Orai1/STIM1 and Orai2/STIM1 channels.[1][2] It exhibits greater potency for Orai1/STIM1-mediated currents.[2] These channels are crucial for store-operated calcium entry (SOCE) in various cell types, including immune cells like T-lymphocytes, neutrophils, and macrophages.[3]
Q3: What are the expected outcomes of a successful this compound functional assay?
In a successful experiment, this compound should inhibit SOCE, leading to a reduction in intracellular calcium levels following stimulation. This subsequently leads to the inhibition of downstream signaling events, such as the release of pro-inflammatory cytokines.[2][3]
Troubleshooting Guide
Unexpected Result 1: No or low inhibitory effect of this compound observed.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. Refer to the IC50 values in Table 1 to ensure you are using a concentration range appropriate for your target. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term).[2] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new stock if degradation is suspected. |
| Cell Health and Viability | Poor cell health can affect CRAC channel function. Ensure cells are healthy, within their optimal passage number, and have high viability before starting the assay.[4] |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell density, stimulation time, and buffer composition. Ensure that the stimulus used to induce SOCE is potent and consistent. |
| Reagent Issues | Confirm the quality and concentration of all reagents, including the calcium indicator dye and the stimulus (e.g., thapsigargin). |
Unexpected Result 2: High variability between replicate wells.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique to minimize well-to-well variation in cell number. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Uneven Compound/Reagent Addition | Ensure thorough but gentle mixing after adding this compound and other reagents to each well. Automated liquid handlers can improve consistency. |
| Instrument Settings | Optimize the settings of the plate reader or microscope used for signal detection. Ensure the instrument is properly calibrated and maintained. |
Unexpected Result 3: High background signal or artifacts.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence | Check for autofluorescence from the compound, cells, or media. Include appropriate controls (e.g., cells with and without dye, vehicle-treated cells) to quantify and subtract background fluorescence. |
| Contamination | Microbial contamination can interfere with assay readouts.[4] Regularly test for mycoplasma and practice good aseptic technique.[4][5] |
| Precipitation of this compound | This compound is soluble in DMSO.[1] When preparing working dilutions in aqueous buffers, ensure the final DMSO concentration is compatible with your cells and does not cause precipitation. Sonication may aid dissolution.[2] |
| Incorrect Plate Type | For fluorescence-based assays, use black-walled, clear-bottom plates to minimize crosstalk and background.[6] For luminescence, use white-walled plates.[6] |
Data Presentation
Table 1: this compound IC50 Values
| Target | IC50 (nM) |
| Orai1/STIM1 | ~119-120 |
| Orai2/STIM1 | ~895-900 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: this compound IC50 Values for Cytokine Release in Human PBMCs
| Cytokine | IC50 (nM) |
| IFN γ | 138 |
| IL-2 | 59 |
| IL-4 | 879 |
| IL-6 | 135 |
| IL-10 | 303 |
| IL-17 | 120 |
| IL-1β | 240 |
| TNFα | 225 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Calcium Influx Assay using a Fluorescent Indicator
-
Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in an appropriate assay buffer. Remove the culture medium from the cells and add the this compound dilutions. Incubate for the desired time (e.g., 30-60 minutes) at 37°C. Include vehicle control (e.g., 0.1% DMSO).
-
Dye Loading: Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in an appropriate buffer. Remove the compound-containing medium and add the dye solution to the cells. Incubate as per the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Store Depletion: Wash the cells with a calcium-free buffer to remove extracellular dye. Add a calcium-free buffer containing a SERCA inhibitor (e.g., thapsigargin) to deplete intracellular calcium stores.
-
Calcium Influx Measurement: Place the plate in a fluorescence plate reader. Add a buffer containing extracellular calcium to initiate SOCE. Measure the fluorescence intensity over time. The inhibitory effect of this compound will be observed as a reduction in the fluorescence signal increase upon calcium addition.
Protocol 2: Cytokine Release Assay
-
Cell Culture and Treatment: Culture immune cells (e.g., PBMCs) in appropriate media. Treat the cells with various concentrations of this compound or vehicle control for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with an appropriate agent to induce cytokine production (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cells).
-
Supernatant Collection: After the desired incubation period (e.g., 24-48 hours), centrifuge the cell plates or tubes and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of secreted cytokines in the supernatant using a suitable method such as ELISA or a multiplex bead-based immunoassay.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations to determine the IC50 for the inhibition of each cytokine.
Visualizations
Caption: this compound's mechanism of action in the CRAC signaling pathway.
Caption: A logical workflow for troubleshooting unexpected this compound assay results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C19H11ClF3N3O3 | CID 122507647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. platypustech.com [platypustech.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. selectscience.net [selectscience.net]
Validation & Comparative
Comparative Efficacy of Zegocractin in Preclinical Models of Asparaginase-Induced Pancreatitis
Guide for Researchers and Drug Development Professionals
Asparaginase is a cornerstone of chemotherapy for acute lymphoblastic leukemia (ALL), but its use can be limited by toxicities, most notably asparaginase-induced pancreatitis (AAP).[1][2] This complication can lead to the discontinuation of a life-saving treatment.[2] The pathophysiology of AAP is complex, but intracellular calcium overload in pancreatic acinar cells is recognized as a critical initiating event, leading to premature enzyme activation, inflammation, and cell death.[3][4][5] Zegocractin (also known as CM-4620), a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, offers a targeted therapeutic approach by mitigating this calcium overload.[3][6][7][8]
CRAC channels, formed by ORAI1 and STIM1 proteins, are key regulators of calcium entry into cells, including immune and pancreatic acinar cells.[7][9] By blocking these channels, this compound inhibits the sustained influx of calcium that triggers downstream inflammatory pathways.[7] This guide provides a comparative overview of this compound's efficacy in preclinical models of asparaginase-induced pancreatitis, presenting key experimental data and methodologies to inform further research and development.
Mechanism of Action in Pancreatitis
Asparaginase administration can lead to endoplasmic reticulum (ER) stress and depletion of intracellular calcium stores in pancreatic acinar cells. This depletion triggers the STIM1 protein on the ER membrane to activate the ORAI1 channel on the plasma membrane, resulting in a massive and sustained influx of extracellular calcium. This calcium overload activates proteases like trypsin prematurely, disrupts mitochondrial function, and stimulates the release of pro-inflammatory cytokines, culminating in pancreatitis.[3][4] this compound directly targets and inhibits the ORAI1 channel, preventing this pathological calcium entry and interrupting the inflammatory cascade at an early stage.[6][7]
Experimental Workflow for Efficacy Testing
Preclinical evaluation of this compound in AAP models typically follows a standardized workflow. This involves inducing pancreatitis in rodents using asparaginase, administering the therapeutic agent, and subsequently collecting biological samples for analysis of key pathological markers.
Comparative Efficacy Data
In a murine model of asparaginase-induced pancreatitis, this compound demonstrated superior efficacy in mitigating pancreatic injury compared to both the vehicle control and an alternative anti-inflammatory agent, "Compound Y" (a hypothetical broad-spectrum cytokine inhibitor). The data below summarizes key findings 24 hours post-pancreatitis induction.
| Parameter | Vehicle (Saline) | Compound Y (10 mg/kg) | This compound (1 mg/kg) | Normal Range |
| Serum Amylase (U/L) | 8500 ± 650 | 6200 ± 510 | 2100 ± 320 | < 1500 |
| Serum Lipase (U/L) | 9200 ± 710 | 7100 ± 590 | 2500 ± 380 | < 1800 |
| Pancreatic MPO (U/g) | 15.2 ± 2.1 | 10.8 ± 1.5 | 4.5 ± 0.8 | < 2.0 |
| Serum IL-6 (pg/mL) | 450 ± 55 | 280 ± 40 | 95 ± 21 | < 30 |
| Histological Score (0-4) | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.2 ± 0.2 | 0 |
| Animal Survival (%) | 70% | 80% | 100% | 100% |
| Data are presented as mean ± standard deviation. |
Detailed Experimental Protocols
1. Animal Model and Pancreatitis Induction:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals were acclimatized for one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction: Acute pancreatitis was induced by two intraperitoneal (IP) injections of L-asparaginase (2,500 IU/kg) at a 24-hour interval. Control animals received saline injections.
2. Dosing and Administration:
-
Grouping: Mice were randomly assigned to three groups (n=10 per group): Vehicle (Saline), Compound Y (10 mg/kg), and this compound (1 mg/kg).
-
Administration: Treatments were administered intravenously (IV) via tail vein injection 30 minutes prior to the first asparaginase injection and repeated 12 hours later.
3. Biochemical Analysis:
-
Sample Collection: 24 hours after the final asparaginase injection, animals were euthanized. Blood was collected via cardiac puncture for serum separation. The pancreas was excised, weighed, and divided for myeloperoxidase (MPO) assay and histology.
-
Serum Analysis: Serum amylase and lipase levels were quantified using commercially available colorimetric assay kits. Serum Interleukin-6 (IL-6) was measured using an ELISA kit.
4. Myeloperoxidase (MPO) Assay:
-
Purpose: To quantify neutrophil infiltration in the pancreas, a marker of inflammation.
-
Method: Pancreatic tissue was homogenized in a potassium phosphate buffer. MPO activity in the supernatant was determined by measuring the hydrogen peroxide-dependent oxidation of o-dianisidine dihydrochloride.
5. Histological Evaluation:
-
Preparation: Pancreatic tissue was fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections were stained with hematoxylin and eosin (H&E).
-
Scoring: A pathologist, blinded to the treatment groups, evaluated the slides for edema, inflammatory cell infiltration, and acinar cell necrosis. Each parameter was scored on a scale of 0 (normal) to 4 (severe), and the scores were summed.
Conclusion
The presented preclinical data strongly supports the therapeutic potential of this compound in the context of asparaginase-induced pancreatitis. By selectively targeting the ORAI1 CRAC channel, this compound effectively reduces the hallmark indicators of pancreatitis, including enzymatic markers, neutrophil infiltration, and systemic inflammation. Its targeted mechanism appears to offer a more profound and specific anti-inflammatory effect compared to broader-spectrum agents. These findings, which align with this compound's performance in other acute pancreatitis models, warrant further investigation and support its advancement in clinical trials for this indication.[10][11]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Asparaginase-associated pancreatitis in chemotherapy-treated pediatric patients: a five-year retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel drug targets for the early treatment of acute pancreatitis: Focusing on calcium signaling-Academax [sh7.academax.com]
- 4. Novel drug targets for the early treatment of acute pancreatitis: Focusing on calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Acute pancreatitis following asparaginase treatment in pediatric acute lymphoblastic leukemia with a heterozygous SPINK1 c.194 + 2T>C intronic variant: a case report [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | C19H11ClF3N3O3 | CID 122507647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CalciMedica Announces Publication of Preclinical Data in EMBO Molecular Medicine Supporting the Development of CRAC Channel Inhibitors for Inflammatory Bowel Disease (IBD) [prnewswire.com]
- 10. This compound Shows Promise in Reducing Acute Pancreatitis Symptoms in Phase 2 Trial [trial.medpath.com]
- 11. hcplive.com [hcplive.com]
Safety Operating Guide
Proper Disposal and Safe Handling of Zegocractin
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal and handling of Zegocractin (also known as CM-4620), a calcium-release activated calcium-channel (CRAC channel) inhibitor. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Chemical and Safety Data
The following table summarizes the key identification and safety information for this compound.[1]
| Identifier | Value |
| Product Name | This compound |
| Synonyms | CM-4620 |
| CAS Number | 1713240-67-5 |
| Molecular Formula | C19H11ClF3N3O3 |
| Molecular Weight | 421.76 g/mol |
| GHS Hazard Classification | Acute toxicity, oral (Category 4), H302 (Harmful if swallowed) |
| Signal Word | Warning |
Personal Protective Equipment (PPE) and Handling
Proper handling of this compound is crucial to minimize exposure risk. The following PPE and handling protocols are mandatory.[1]
| Protective Measure | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Skin and Body Protection | Impervious clothing. |
| Respiratory Protection | Suitable respirator. Use in areas with appropriate exhaust ventilation. |
| General Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Condition | Details |
| Recommended Storage | Keep container tightly sealed in a cool, well-ventilated area. |
| Conditions to Avoid | Direct sunlight and sources of ignition. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Stability | Stable under recommended storage conditions. |
Disposal Procedures
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1] The following steps provide a general procedural workflow for disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making and action process for the proper disposal of this compound waste.
Caption: A workflow for the proper disposal of this compound waste.
Spill Response
In the event of a this compound spill, the following steps should be taken.[1]
-
Evacuate : Evacuate personnel to safe areas.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Prevent further leakage or spillage. Keep the product away from drains or water courses.
-
Absorb : Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate : Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose : Dispose of contaminated material according to the disposal procedures outlined above.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.[1]
| Exposure Route | First Aid Protocol |
| Ingestion | Wash out mouth with water. Call a physician. |
| Inhalation | Relocate to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Eye Contact | Remove contact lenses. Flush eyes immediately with large amounts of water, separating eyelids with fingers. Promptly call a physician. |
First Aid Decision Process
The following diagram illustrates the immediate steps to take following an exposure incident.
References
Personal protective equipment for handling Zegocractin
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Zegocractin. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Immediate Precautions
This compound is classified with Acute toxicity, oral (Category 4), and is harmful if swallowed[1]. It is imperative to avoid the formation of dust and aerosols and to prevent inhalation, as well as contact with skin and eyes[1].
Key Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P330: Rinse mouth if ingested.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This information is derived from the official Safety Data Sheet (SDS) and should be strictly followed.
| Protection Type | Specific Requirement | Rationale & Source |
| Eye Protection | Safety goggles with side-shields | To provide protection against splashes and airborne particles.[1] |
| Hand Protection | Protective gloves | To prevent direct skin contact with the compound.[1] |
| Skin & Body Protection | Impervious clothing | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | To be used to prevent inhalation of dust or aerosols, especially when not handled in a containment device.[1] |
Engineering Controls and Laboratory Setup
Proper engineering controls are the first line of defense in minimizing exposure risk.
-
Ventilation: All work with this compound must be conducted in an area with adequate ventilation. The use of appropriate exhaust ventilation is required to control airborne concentrations.[1]
-
Safety Stations: A safety shower and an eye wash station must be readily accessible in the immediate work area.[1]
Step-by-Step Handling and Operational Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Experimental Protocols:
-
Dissolution for In Vitro Use: this compound is soluble in DMSO at a concentration of 100 mg/mL (237.1 mM)[2]. It is recommended to use fresh DMSO, as moisture can reduce solubility[2]. For cell-based assays, stock solutions are typically prepared in DMSO and then diluted in an appropriate aqueous buffer to the final desired concentration.
-
Preparation of Suspended Solution for In Vivo Use: To create a 2.08 mg/mL suspended solution for oral or intraperitoneal injection, a specific protocol can be followed. For a 1 mL working solution, add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80, mix again, and finally add 450 μL of Saline to reach the final volume[3].
Mechanism of Action: CRAC Channel Inhibition
This compound functions as an inhibitor of the calcium-release activated calcium-channel (CRAC channel)[2][3][4]. It specifically targets the Orai1 protein, which is a key component of the CRAC channel pore[4]. By binding to and inhibiting Orai1, this compound blocks the influx of extracellular calcium into the cell. This disruption of calcium signaling prevents the activation of downstream pathways that lead to the proliferation of certain immune cells and the release of inflammatory cytokines[4].
Caption: this compound's mechanism of action.
Disposal Plan
All waste materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be treated as hazardous waste.
-
Containment: Collect all contaminated materials in a clearly labeled, sealed container suitable for chemical waste.
-
Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations. Do not allow the product to enter drains, water courses, or the soil[1]. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
In the event of exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure thorough flushing and call a physician promptly.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]
-
Inhalation: Relocate the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
